7-Methoxy-1-methyl-2-tetralone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIWPPSNJSVFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305388 | |
| Record name | 1-Methyl-7-methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-23-5 | |
| Record name | 1-Methyl-7-methoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-7-methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 7-Methoxy-1-methyl-2-tetralone from 7-methoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 7-Methoxy-1-methyl-2-tetralone from its precursor, 7-methoxy-2-tetralone. This methylation reaction is a key step in the synthesis of various biologically active molecules, including opioid analgesics like dezocine.[1] This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the α-methylation of the ketone in 7-methoxy-2-tetralone. This reaction typically proceeds via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide. The choice of base and solvent is crucial to ensure efficient enolate formation and subsequent methylation, while minimizing side reactions.
Experimental Protocol
The following protocol is based on a reported synthesis of this compound.[2]
Materials:
-
7-Methoxy-2-tetralone (Substrate)
-
Iodomethane (Methylating Agent)
-
N,N-diisopropylethylamine (Base)
-
Dichloromethane (Solvent)
-
Saturated Sodium Chloride Solution
-
Magnesium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
Dissolve 17.6 g (0.10 mol) of 7-Methoxy-2-tetralone in 30 ml of dichloromethane in a suitable reaction vessel.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 13.6 ml (0.1 mol) of N,N-diisopropylethylamine portionwise to the reaction system while maintaining the temperature at 0°C.
-
Slowly add 6.22 ml (0.1 mol) of cooled methyl iodide to the reaction mixture over a period of more than 20 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to naturally warm to room temperature.
-
Continue the reaction at room temperature.
-
Upon completion of the reaction, wash the combined organic phases with a saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 16.2 g of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 7-Methoxy-2-tetralone (MW: 176.21 g/mol ) | 17.6 g (0.10 mol) | [2] |
| Iodomethane | 6.22 ml (0.10 mol) | [2] |
| N,N-diisopropylethylamine | 13.6 ml (0.1 mol) | [2] |
| Solvent | ||
| Dichloromethane | 30 ml | [2] |
| Product | ||
| This compound | 16.2 g | [2] |
| Yield | ||
| 85% | [2] |
Alternative Synthetic Approaches
While the protocol detailed above provides a high-yield synthesis, alternative methods for the methylation of tetralone derivatives have been reported. These include the use of different base and solvent systems, such as n-butyl lithium in t-butylmethylether, which has been employed for the methylation of a similar tetralone derivative. Additionally, phase-transfer catalysis utilizing chiral Cinchona alkaloid-derived quaternary ammonium salts has been explored to enhance the efficiency and enantioselectivity of the alkylation of tetralones.
Visual Representations
Reaction Pathway:
Caption: Chemical transformation of 7-methoxy-2-tetralone to this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
The Synthetic Chemist's Guide to Substituted Tetralones: A Comprehensive Review
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the principal synthetic routes to substituted tetralones, a crucial scaffold in medicinal chemistry and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this document details key methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the synthesis of these valuable compounds.
Introduction
Substituted tetralones are bicyclic aromatic ketones that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including steroids, alkaloids, and various therapeutic agents. The ability to introduce a variety of substituents onto the tetralone core allows for the fine-tuning of pharmacological properties, making the efficient and selective synthesis of these compounds a topic of significant interest. This guide explores four major synthetic strategies: Intramolecular Friedel-Crafts Acylation, Robinson Annulation, Diels-Alder Reaction, and the Intramolecular Heck Reaction.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a classic and widely used method for the synthesis of tetralones. This reaction involves the cyclization of the butanoic acid chain onto the aromatic ring in the presence of a strong acid catalyst.
General Reaction Scheme
Caption: General workflow for tetralone synthesis via intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone
A solution of 4-(4-methoxyphenyl)butanoic acid (1.0 g, 5.15 mmol) in polyphosphoric acid (10 g) is heated to 80°C with stirring for 30 minutes. The reaction mixture is then cooled to room temperature and poured into a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-methoxy-1-tetralone.
Quantitative Data for Friedel-Crafts Acylation
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutanoic acid | PPA | 100 | 1 | 95 | [1] |
| 4-(4-Methoxyphenyl)butanoic acid | H2SO4 | 25 | 2 | 85 | [1] |
| 4-(3-Chlorophenyl)butanoic acid | AlCl3 | 0-25 | 3 | 78 | [1] |
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2] This method is particularly useful for the synthesis of highly substituted and polycyclic tetralone derivatives.[2]
General Reaction Scheme
Caption: Logical workflow of the Robinson annulation for tetralone synthesis.
Experimental Protocol: Synthesis of a Bicyclic Enone
To a solution of the aldehyde (1.0 eq) in DCM were added triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C. The mixture was stirred for 96 h under exclusion of light. The mixture was then concentrated to yield the crude Michael adduct. The Michael adduct was dissolved in MeOH, and sodium methoxide (3.0 eq) was added in one portion while stirring at 23 °C. After 24 h, a further portion of sodium methoxide (1.0 eq) was added. After a further 20 h, saturated aqueous ammonium chloride solution was added. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated.
Quantitative Data for Robinson Annulation
| Cyclic Ketone | α,β-Unsaturated Ketone | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Methyl vinyl ketone | NaOEt | EtOH | 75 | [3] |
| 2-Methylcyclohexanone | Ethyl vinyl ketone | L-proline | DMSO | 80 (95% ee) | [4] |
| Indanone | 3-Buten-2-one | KOH | MeOH | 65 | [3] |
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful and stereospecific route to cyclohexene derivatives, which can be further functionalized to yield substituted tetralones.[5]
General Reaction Scheme
Caption: Synthetic pathway to tetralones utilizing a Diels-Alder reaction.
Experimental Protocol: Synthesis of a Substituted Tetralin Derivative.[6]
A mixture of the isoindoline (0.2 mmol, 1.0 equiv), anomeric amide (0.4 mmol, 2.0 equiv), and the corresponding dienophile (0.4 mmol, 2.0 equiv) were dissolved in anhydrous acetonitrile (2.0 mL) in a sealed tube under a nitrogen atmosphere. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired tetralin product.[6]
Quantitative Data for Diels-Alder Approach to Tetralin Derivatives.[6]
| Isoindoline Substituent | Dienophile | Yield (%) |
| H | Dimethyl acetylenedicarboxylate | 85 |
| 5-Nitro | N-Phenylmaleimide | 78 |
| 5-Methoxy | Diethyl fumarate | 65 |
| H | Maleic anhydride | 92 |
Intramolecular Heck Reaction
The intramolecular Heck reaction is a modern, palladium-catalyzed method for the formation of cyclic compounds.[7] It involves the coupling of an aryl or vinyl halide with an alkene within the same molecule and is highly tolerant of various functional groups.[8]
General Reaction Scheme
Caption: Overview of the intramolecular Heck reaction for tetralone synthesis.
Experimental Protocol: Synthesis of a Dihydronaphthalene Derivative
To a solution of the aryl iodide (0.1 mmol) in DMF (2 mL) is added Pd(OAc)2 (0.005 mmol), PPh3 (0.01 mmol), and Ag2CO3 (0.2 mmol). The mixture is heated to 100 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data for Intramolecular Heck Reaction
| Substrate | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 2-(2-Iodophenyl)pent-4-enoate | Pd(OAc)2/PPh3 | Ag2CO3 | 100 | 85 | [9] |
| 1-(2-Bromobenzyl)-1-cyclohexene | Pd(dba)2/P(t-Bu)3 | Cs2CO3 | 80 | 92 | [9] |
| Methyl 2-(2-iodobenzoyl)acrylate | PdCl2(PPh3)2 | Et3N | 100 | 75 | [10] |
Conclusion
The synthesis of substituted tetralones can be achieved through a variety of robust and versatile methodologies. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required stereochemical control. Classical methods like Friedel-Crafts acylation and Robinson annulation remain highly effective for many applications, while modern catalytic approaches such as the Diels-Alder and intramolecular Heck reactions offer milder conditions and greater functional group tolerance. This guide provides a solid foundation for researchers to select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel therapeutics and complex molecule synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Synthesis of novel tetracycles via an intramolecular Heck reaction with anti-hydride elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
A Technical Guide to 7-Methoxy-1-methyl-2-tetralone: A Key Synthetic Intermediate
CAS Registry Number: 1204-23-5
This technical guide provides a comprehensive overview of 7-Methoxy-1-methyl-2-tetralone, a key chemical intermediate primarily utilized in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis. This document synthesizes available data on its properties, synthesis, and significant applications, while also noting where detailed public information is limited.
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is not widely reported in publicly accessible databases.[1] The following tables summarize its known identifiers and the standard methods used for its characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Registry Number | 1204-23-5 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Canonical SMILES | CC1C(=O)CCC2=CC(=C(C=C21)OC)C |
| InChIKey | DYIWPPSNJSVFED-UHFFFAOYSA-N |
| Melting Point | Not available[1] |
| Boiling Point | Not available[1] |
| Density | Not available[1] |
Table 2: Spectroscopic Characterization Methods
| Technique | Purpose |
| Proton Nuclear Magnetic Resonance (¹H NMR) | To determine the proton structure and environment. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | To identify the number and type of carbon atoms. |
| Infrared Spectroscopy (IR) | To identify functional groups, particularly the ketone (C=O) and ether (C-O-C) stretches. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
Note: While these are standard techniques for characterizing the compound, specific spectral data is not available in the cited search results.
Synthesis of this compound
The primary route for synthesizing this compound is through the α-alkylation of its precursor, 7-Methoxy-2-tetralone, using an appropriate methylating agent such as iodomethane.
Synthesis Workflow
The general workflow involves the deprotonation of the α-carbon to the carbonyl group of 7-Methoxy-2-tetralone to form an enolate, which then acts as a nucleophile to attack the methylating agent.
Caption: General synthesis workflow for this compound.
Experimental Protocol (General Procedure)
While a detailed, peer-reviewed protocol with specific quantities was not found in the search results, a general procedure for the α-methylation of a tetralone can be described as follows. This protocol is illustrative and requires optimization for specific laboratory conditions.
-
Preparation: A solution of 7-Methoxy-2-tetralone is prepared in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: The solution is cooled, and a strong base (e.g., Sodium Hydride or n-Butyllithium) is added portion-wise to generate the enolate. The reaction is stirred at a low temperature to ensure complete formation.
-
Methylation: Iodomethane is added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]
-
Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.[2] The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate).[2]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography to yield pure this compound.[2] An 85% yield has been reported for this conversion.[2]
Application in Drug Development: Synthesis of Dezocine
The principal application of this compound is its role as a key starting material in the synthesis of Dezocine.[3][4] Dezocine is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. It has partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor.
Role as a Key Intermediate
This compound provides the core structure necessary for the subsequent elaboration into the complex polycyclic system of Dezocine. The original synthesis of Dezocine begins with this specific tetralone derivative.
Caption: Logical relationship of this compound in drug synthesis.
References
- 1. WO2015157509A1 - Compositions and methods for treating opioid receptor associated diseases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 4. 7-Methoxy-1-tetralone, 6836-19-7 | Dezocine Intermediate - Huateng Pharma [en.huatengsci.com]
Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 7-Methoxy-1-tetralone.
Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1-tetralone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d | 1H | Ar-H |
| 6.85 | dd | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
| 2.92 | t | 2H | -CH₂- |
| 2.63 | t | 2H | -CH₂- |
| 2.12 | m | 2H | -CH₂- |
Solvent: CDCl₃. d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet.
Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1-tetralone
| Chemical Shift (δ) ppm | Assignment |
| 197.0 | C=O |
| 164.8 | Ar-C |
| 147.0 | Ar-C |
| 130.0 | Ar-CH |
| 125.0 | Ar-C |
| 113.8 | Ar-CH |
| 112.5 | Ar-CH |
| 55.5 | -OCH₃ |
| 39.2 | -CH₂- |
| 29.8 | -CH₂- |
| 23.2 | -CH₂- |
Solvent: CDCl₃.
Table 3: IR Spectroscopic Data for 7-Methoxy-1-tetralone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940 | Medium | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (conjugated ketone) |
| 1605 | Strong | C=C stretch (aromatic) |
| 1490 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1030 | Medium | C-O stretch (aryl ether) |
Table 4: Mass Spectrometry Data for 7-Methoxy-1-tetralone
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 148 | 60 | [M - CO]⁺ |
| 133 | 85 | [M - CO - CH₃]⁺ |
| 105 | 40 | [C₇H₅O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 7-Methoxy-1-tetralone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Pulse Program: zg30
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.096 s
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
-
Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Pulse Program: zgpg30 (proton decoupled)
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.087 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 7-Methoxy-1-tetralone is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Measurement Mode: Transmission.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 7-Methoxy-1-tetralone in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
Data Acquisition:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
-
-
Processing: The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one, also known as 7-methoxy-1-tetralone, is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural framework makes it a valuable precursor for a range of more complex molecules, including those with notable pharmacological activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a focus on its emerging role as an anti-tumor agent.
Chemical and Physical Properties
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a white to off-white crystalline solid. It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its core structure consists of a tetralone backbone with a methoxy group substitution on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.
Table 1: Physical and Chemical Properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 6836-19-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 59-64 °C |
| Boiling Point | 160-165 °C |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in chloroform, ethyl acetate, methanol |
| InChIKey | GABLTKRIYDNDIN-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CCCC2=O)C=C1 |
Synthesis and Purification
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a cornerstone of its utility, enabling its use as a building block in more complex molecular architectures.[2]
Synthesis Workflow
The primary synthetic route involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. This process is a foundational method for creating the tetralone ring system.
References
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of 7-Methoxy-1-methyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide meticulously explores the discovery and history of 7-Methoxy-1-methyl-2-tetralone, a crucial intermediate in the synthesis of the potent opioid analgesic, Dezocine. While a singular, definitive discovery paper for this specific methylated tetralone remains elusive in historical literature, its significance is intrinsically linked to the developmental trajectory of novel pain therapeutics. This document provides a comprehensive overview of its synthesis, characterization, and pivotal role in pharmaceutical development, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams.
Introduction: A Molecule of Consequence
This compound (CAS 1204-23-5) is a bicyclic ketone that has garnered significant attention not for its direct biological activity, but as a vital building block in the multi-step synthesis of complex pharmaceutical compounds.[1] Its history is therefore best understood within the broader context of the search for effective and safer opioid analgesics. The development of Dezocine, a mixed agonist-antagonist opioid, in the latter half of the 20th century, necessitated the efficient synthesis of key structural motifs, among which this compound emerged as a cornerstone.[2]
Physicochemical and Spectroscopic Data
While specific physical constants for this compound are not extensively reported in readily available literature, data for its immediate precursor, 7-Methoxy-2-tetralone, and the related 7-Methoxy-1-tetralone, provide a valuable comparative baseline.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Property | This compound | 7-Methoxy-2-tetralone | 7-Methoxy-1-tetralone |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 190.24 g/mol | 176.21 g/mol [3] | 176.21 g/mol [4] |
| CAS Number | 1204-23-5 | 4133-34-0 | 6836-19-7[4] |
| Melting Point | Not Reported | Not Reported | 59-63 °C[4] |
| Boiling Point | Not Reported | Not Reported | 160-165 °C |
| Appearance | Not Reported | Colorless to pale yellow liquid[5] | White to beige crystalline powder[6] |
Table 2: Spectroscopic Data for Precursor 7-Methoxy-1-tetralone
| Spectroscopy Type | Key Signals and Observations |
| ¹H NMR | Spectral data available, detailed interpretation can be found in various databases. |
| ¹³C NMR | Spectral data available, detailed interpretation can be found in various databases.[7] |
| IR Spectroscopy | Data available from various sources. |
| Mass Spectrometry | Mass spectrum data is available, confirming the molecular weight and fragmentation pattern. |
Experimental Protocols: Synthesis of this compound
The primary route to this compound is through the methylation of its precursor, 7-Methoxy-2-tetralone. The following protocol is a detailed methodology based on established synthetic procedures.[8]
3.1. Synthesis of 7-Methoxy-2-tetralone (Precursor)
Historically, the synthesis of 7-methoxy-2-tetralone has been approached through various methods, including the reduction of 2,7-dimethoxynaphthalene.[9] Modern, more efficient methods are now prevalent.
3.2. Methylation of 7-Methoxy-2-tetralone
This procedure details the C-methylation at the C1 position of the tetralone ring.
-
Materials:
-
7-Methoxy-2-tetralone (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA) (1 equivalent)
-
Iodomethane (CH₃I) (1 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 7-Methoxy-2-tetralone (0.10 mol, 17.6 g) in dichloromethane (30 ml).[8]
-
Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Add N,N-diisopropylethylamine (0.1 mol, 13.6 ml) portionwise to the cooled reaction mixture.[8]
-
At 0 °C, slowly add cooled iodomethane (0.1 mol, 6.22 ml) dropwise over a period of more than 20 minutes.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature naturally and continue to stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adjusting the pH to neutral with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 ml).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound (16.2 g, 85% yield).
-
Role in Drug Development: The Path to Dezocine
The primary historical and scientific significance of this compound lies in its role as a key intermediate in the synthesis of Dezocine.[2] Dezocine is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors.[10] The synthesis of Dezocine from this compound involves a series of complex chemical transformations to construct the final aminotetralin structure.[2]
Involvement in Signaling Pathways
As an intermediate, this compound itself is not known to directly interact with biological signaling pathways. However, its end-product, Dezocine, exerts its analgesic effects through complex interactions with the opioid receptor system. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.[11]
The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] This, in turn, modulates downstream effectors, including ion channels. Activation of opioid receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[11] This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[13] Dezocine's mixed agonist-antagonist properties mean it can both activate and block these pathways at different opioid receptor subtypes (μ and κ), contributing to its unique pharmacological profile.[2]
Conclusion
While the precise moment of its initial synthesis may be nestled within the broader history of organic chemistry and pharmaceutical development, the importance of this compound is undeniable. Its story is a testament to the critical role of synthetic intermediates in the creation of life-changing medicines. As research into novel analgesics continues, the foundational knowledge of such key molecules remains paramount for the drug development professionals of today and tomorrow.
References
- 1. This compound | 1204-23-5 [chemicalbook.com]
- 2. “I’ll Be Back”: The Resurrection of Dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 7-Methoxy-1-tetralone CAS#: 6836-19-7 [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-1-methyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of 7-Methoxy-1-methyl-2-tetralone, with a particular focus on its molecular targets and mechanisms of action in cancer. The information presented is primarily derived from preclinical studies and aims to inform further research and drug development efforts.
Executive Summary
This compound, a derivative of the tetralone scaffold, has emerged as a compound of interest in oncology research. Recent studies have demonstrated its potential as an antitumor agent, particularly in hepatocellular carcinoma (HCC). The primary mechanism of action appears to involve the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The identified molecular targets include c-Met, Akt, NF-κB, and matrix metalloproteinases (MMPs), positioning this compound as a promising candidate for further investigation in cancer therapy.
Identified Therapeutic Targets and Signaling Pathways
Preclinical research, particularly in the context of hepatocellular carcinoma, has elucidated several potential therapeutic targets of this compound. The compound has been shown to exert its anticancer effects by downregulating the expression and activity of key proteins involved in oncogenic signaling pathways.
A pivotal study has demonstrated that 7-Methoxy-1-tetralone (a closely related compound, often used interchangeably in initial research literature with the methylated form for general screening of the scaffold) significantly suppresses the proliferation and migration of HepG2 hepatocellular carcinoma cells and induces apoptosis.[1] The key molecular players identified in this process are:
-
c-Met: A receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell growth, survival, and invasion.
-
Phosphorylated Akt (p-Akt): A central node in the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a crucial role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation.
-
Matrix Metalloproteinase 2 (MMP2) and Matrix Metalloproteinase 9 (MMP9): Enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.
The antitumor activity of 7-Methoxy-1-tetralone is attributed to its ability to decrease the protein levels of c-Met, p-Akt, NF-κB, MMP2, and MMP9 in cancer cells.[1][2][3]
Caption: Proposed mechanism of action of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of 7-Methoxy-1-tetralone.
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Effect |
| HepG2 | 7-Methoxy-1-tetralone | 31.25 - 1000 | 48 | Inhibition of cell proliferation[2] |
| LO2 | 7-Methoxy-1-tetralone | 31.25 - 1000 | 48 | Inhibition of cell proliferation[2] |
| Animal Model | Treatment Group | Dosage (mg/kg/d) | Administration Route | Duration (doses) | Tumor Inhibition Rate (%) |
| BALB/c nude mice with HepG2 xenografts | 7-Methoxy-1-tetralone | 80 | Intraperitoneal | 19 | 40.57[1][3] |
| 7-Methoxy-1-tetralone | 120 | Intraperitoneal | 19 | 51.43[1][3] | |
| 7-Methoxy-1-tetralone | 160 | Intraperitoneal | 19 | 79.43[1][3] | |
| 5-Fluorouracil (Positive Control) | - | - | - | 89.71[1] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the evaluation of 7-Methoxy-1-tetralone's biological activity.
-
Objective: To assess the effect of 7-Methoxy-1-tetralone on the viability and proliferation of cancer cells.
-
Methodology:
-
Cells (e.g., HepG2, LO2) are seeded in 96-well plates at a specified density.
-
After cell attachment, they are treated with various concentrations of 7-Methoxy-1-tetralone (e.g., 0, 40, 100, 250 µM) for a defined period (e.g., 48 hours).[1]
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
-
Objective: To determine the effect of 7-Methoxy-1-tetralone on the expression levels of specific proteins.
-
Methodology:
-
HepG2 cells are treated with different concentrations of 7-Methoxy-1-tetralone for 48 hours.[1]
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (c-Met, p-Akt, Akt, NF-κB, MMP2, MMP9) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin).
-
-
Objective: To evaluate the in vivo antitumor efficacy of 7-Methoxy-1-tetralone.
-
Methodology:
-
BALB/c nude mice are subcutaneously injected with HepG2 cells to establish tumors.[1]
-
Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups.
-
The treatment groups receive daily intraperitoneal injections of 7-Methoxy-1-tetralone at various doses (e.g., 80, 120, 160 mg/kg/d) for a specified duration (e.g., 19 days).[1][3] A positive control group (e.g., 5-Fluorouracil) and a vehicle control group are included.
-
Tumor volume and body weight are measured regularly throughout the study.[1]
-
At the end of the treatment period, the mice are sacrificed, and the tumors are excised and weighed.
-
The tumor inhibition rate is calculated for each treatment group relative to the control group.
-
Caption: Experimental workflow for evaluating this compound.
Future Directions and Conclusion
The existing evidence strongly suggests that this compound and its related analogs are promising scaffolds for the development of novel anticancer agents. The identified targets—c-Met, Akt, NF-κB, and MMPs—are all well-validated in the context of cancer, providing a solid foundation for further research.
Future studies should aim to:
-
Elucidate the direct binding partners of this compound to confirm its primary targets.
-
Investigate its efficacy in a broader range of cancer types to determine the full spectrum of its potential applications.
-
Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of the tetralone scaffold.
-
Evaluate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.
References
- 1. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Methoxy-1-tetralone | CAS#:6836-19-7 | Chemsrc [chemsrc.com]
Methodological & Application
Applications of 7-Methoxy-1-methyl-2-tetralone in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1-methyl-2-tetralone is a versatile synthetic intermediate, primarily recognized for its role as a key building block in the synthesis of complex pharmaceutical agents. Its rigid, substituted tetralone core provides a valuable scaffold for the construction of polycyclic molecules. This document outlines the known applications of this compound, providing detailed experimental protocols and quantitative data for its synthesis and subsequent transformations. The principal application highlighted is its use in the total synthesis of Dezocine, an opioid analgesic.
Synthesis of this compound
The starting material, this compound, can be efficiently prepared from the readily available 7-Methoxy-2-tetralone through α-methylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure described by Wenzhou Medical University.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (g or mL) | Moles (mol) |
| 7-Methoxy-2-tetralone | 176.21 | 17.6 g | 0.10 |
| Dichloromethane | - | 30 mL | - |
| N,N-diisopropylethylamine | 129.24 | 13.6 mL | 0.10 |
| Methyl Iodide | 141.94 | 6.22 mL | 0.10 |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | 75 mL (3 x 25 mL) | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
Procedure:
-
Dissolve 7-Methoxy-2-tetralone (17.6 g, 0.10 mol) in 30 mL of dichloromethane in a round-bottom flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (13.6 mL, 0.10 mol) portionwise to the cooled solution.
-
While maintaining the temperature at 0 °C, slowly add cooled methyl iodide (6.22 mL, 0.10 mol) over a period of more than 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature naturally.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Adjust the pH of the reaction mixture to neutral with the addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 16.2 g of this compound.
Quantitative Data:
| Product | Yield (g) | Yield (%) |
| This compound | 16.2 | 85 |
Application in the Synthesis of Dezocine
A significant application of this compound is its use as a key intermediate in the total synthesis of Dezocine, a mixed agonist-antagonist opioid analgesic.[1][2][3]
Synthetic Pathway of Dezocine from this compound
The overall synthetic route involves a multi-step process to construct the complex bridged-ring system of Dezocine.
References
Application Notes and Protocols for the Purification of 7-Methoxy-1-methyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical techniques used in the purification of 7-Methoxy-1-methyl-2-tetralone, a key intermediate in the synthesis of various pharmaceuticals. The following sections outline methods for purification and subsequent purity analysis, including column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This application note details robust methods for its purification and characterization.
Purification Techniques
The primary methods for the purification of this compound post-synthesis are column chromatography and recrystallization. The choice of method depends on the scale of the synthesis and the impurity profile.
Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. A synthesis of this compound from 7-Methoxy-2-tetralone and iodomethane indicates that the product can be purified by column chromatography to achieve a high yield.[1]
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is recommended.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point for similar tetralone derivatives is a 9:1 mixture of hexane:ethyl acetate or hexane:ether.[2][3]
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Logical Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Potential solvents for this compound, based on its structure, include ethanol, methanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane).
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.
-
Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Analysis by HPLC
HPLC is a sensitive and accurate method for determining the purity of this compound. A reverse-phase HPLC method is generally suitable for this type of compound. For a similar compound, 5-Methoxy-2-tetralone, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been suggested.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: A linear gradient from 30% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for determining the purity of this compound by HPLC.
Data Presentation
The effectiveness of the purification methods can be compared by analyzing the purity and recovery of this compound.
Table 1: Comparison of Purification Techniques
| Purification Technique | Purity of Starting Material (%) | Purity of Final Product (%) | Recovery (%) |
| Column Chromatography | ~80 | >98 | ~85 |
| Recrystallization | ~90 | >99 | ~75 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and the nature of the impurities.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. Column chromatography offers a robust method for purification from crude reaction mixtures, while recrystallization can be employed for further purification to achieve high purity levels. HPLC is an essential analytical tool for the accurate determination of the purity of the final product. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working with this important compound.
References
Application Notes: Vilsmeier-Haack Reaction on 7-Methoxy-2-Tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the Vilsmeier-Haack reaction on 7-methoxy-2-tetralone. This reaction is a powerful tool for the formylation of activated aromatic compounds and serves as a valuable synthetic route for introducing formyl groups, which are key precursors in the synthesis of various pharmaceutical and biologically active molecules.
Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the activated aromatic ring, leading to the introduction of a formyl group after hydrolysis.
In the case of 7-methoxy-2-tetralone, the reaction proceeds with an unexpected outcome. Instead of a simple formylation, the substrate undergoes a chlorobisformylation and subsequent dehydrogenation (aromatization) to yield 1,3-bisformyl-2-chloro-7-methoxynaphthalene.[1] This unique transformation provides a direct route to highly functionalized naphthalene derivatives.
Reaction Data
The following table summarizes the key quantitative data for the Vilsmeier-Haack reaction on 7-methoxy-2-tetralone.[1]
| Starting Material | Reagents | Product | Yield (%) |
| 7-Methoxy-2-tetralone | DMF, POCl₃ | 1,3-Bisformyl-2-chloro-7-methoxynaphthalene | 62-65 |
Experimental Protocol
This protocol is adapted from the procedure described by Anantha Reddy and Krishna Rao in their 1980 publication in the Proceedings of the Indian Academy of Sciences (Chemical Sciences).[1]
Materials:
-
7-Methoxy-2-tetralone
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a cooled (0°C) solution of 7-methoxy-2-tetralone (10 mmol) in dry dimethylformamide (10 ml), add phosphorus oxychloride (2.5 ml) dropwise over a period of 15 minutes with stirring.
-
After the addition is complete, heat the reaction mixture at 100°C for 3 hours.
-
Pour the reaction mixture onto crushed ice (100 g).
-
Add saturated aqueous sodium acetate solution (30 ml) with stirring.
-
Warm the mixture for 10 minutes to facilitate the hydrolysis of the iminium complex.
-
Extract the product with diethyl ether (3 x 100 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by short-path distillation or crystallization to obtain 1,3-bisformyl-2-chloro-7-methoxynaphthalene.
Reaction Schematics
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the Vilsmeier-Haack reaction on 7-methoxy-2-tetralone.
Caption: Experimental workflow for the Vilsmeier reaction.
Caption: Proposed reaction mechanism overview.
Conclusion
The Vilsmeier-Haack reaction on 7-methoxy-2-tetralone provides an efficient and direct method for the synthesis of 1,3-bisformyl-2-chloro-7-methoxynaphthalene. This transformation is of significant interest to synthetic chemists as it allows for the rapid construction of a complex and highly functionalized naphthalene core, which can be a valuable intermediate in the development of novel therapeutic agents and other advanced materials. The provided protocol offers a reliable starting point for researchers looking to utilize this reaction in their synthetic endeavors.
References
Application Notes and Protocols for the Laboratory Scale-Up of 7-Methoxy-1-methyl-2-tetralone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the laboratory-scale synthesis of 7-Methoxy-1-methyl-2-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. The primary route detailed is the direct methylation of 7-Methoxy-2-tetralone, which offers a high-yield and straightforward approach. An overview of the synthesis of the starting material is also provided.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 7-Methoxy-2-tetralone and its subsequent methylation to this compound.
Table 1: Synthesis of 7-Methoxy-2-tetralone
| Parameter | Value | Reference |
| Starting Material | 2,7-dimethoxy-1,4-dihydronaphthalene | [1] |
| Reagents | 5% Aqueous Hydrochloric Acid, Acetone, Dichloromethane | [1] |
| Reaction Time | 25 minutes | [1] |
| Temperature | 25-30°C | [1] |
| Yield | ~84% | [1] |
| Purification | Extraction and solvent evaporation | [1] |
Table 2: Methylation of 7-Methoxy-2-tetralone to this compound
| Parameter | Method 1 | Method 2 (Alternative) |
| Starting Material | 7-Methoxy-2-tetralone | 7-Methoxy-2-tetralone |
| Methylating Agent | Iodomethane | Iodomethane |
| Base | N,N-diisopropylethylamine | Sodium Hydride (NaH) |
| Solvent | Dichloromethane | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Reaction Time | 4 hours | Not specified |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Yield | 85% | Not specified |
| Purification | Column Chromatography | Extraction and Chromatography |
| Reference | [2][3] | [4] |
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-2-tetralone
This protocol describes the synthesis of the starting material, 7-Methoxy-2-tetralone, from 2,7-dimethoxy-1,4-dihydronaphthalene.[1]
Materials:
-
2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g)
-
Acetone (5 ml)
-
5% Aqueous Hydrochloric Acid
-
Dichloromethane
-
Water
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene in 5 ml of acetone at 25-30°C.
-
Stir the solution for 10 minutes at the same temperature.
-
Add 5% aqueous hydrochloric acid to the reaction mixture and stir for an additional 15 minutes.
-
Add water and dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the title compound (Yield: ~0.42 g).[1]
Protocol 2: Synthesis of this compound via Direct Methylation
This protocol details the high-yield methylation of 7-Methoxy-2-tetralone using iodomethane and N,N-diisopropylethylamine.[2][3]
Materials:
-
7-Methoxy-2-tetralone (17.6 g, 0.10 mol)
-
Dichloromethane (30 ml)
-
N,N-diisopropylethylamine (13.6 ml, 0.1 mol)
-
Iodomethane (6.22 ml, 0.1 mol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Dissolve 17.6 g (0.10 mol) of 7-Methoxy-2-tetralone in 30 ml of dichloromethane in a round-bottom flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 13.6 ml (0.1 mol) of N,N-diisopropylethylamine portion-wise to the reaction system.
-
At 0°C, slowly add 6.22 ml (0.1 mol) of cooled methyl iodide over a period of more than 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 16.2 g of this compound (85% yield).[2][3]
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the methylation reaction.
Alternative Synthetic Strategy: The Robinson Annulation
While direct methylation is efficient, the Robinson annulation represents a more complex but powerful alternative for constructing the tetralone ring system, especially for creating more substituted analogs. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2]
Conceptually, this compound could be retrosynthetically disconnected via a Robinson annulation pathway.
Caption: Conceptual retrosynthesis via Robinson Annulation.
References
Application Notes and Protocols: 7-Methoxy-1-tetralone as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: While the initial topic specified 7-Methoxy-1-methyl-2-tetralone, a thorough review of the scientific literature indicates that the closely related compound, 7-Methoxy-1-tetralone , is a more extensively studied and versatile building block in medicinal chemistry. These application notes will therefore focus on the utility of 7-Methoxy-1-tetralone and its derivatives.
Introduction
7-Methoxy-1-tetralone is a key intermediate in organic synthesis, serving as a versatile scaffold for the development of a wide range of biologically active molecules. Its rigid, bicyclic core and reactive keto-functionality make it an ideal starting material for the synthesis of diverse heterocyclic and carbocyclic compounds with significant therapeutic potential. This document provides an overview of its application in two key areas of medicinal chemistry: oncology and neurodegenerative diseases, complete with quantitative data and detailed experimental protocols.
Application 1: Antitumor Activity in Hepatocellular Carcinoma
7-Methoxy-1-tetralone has demonstrated potent antitumor activity against hepatocellular carcinoma (HCC). It has been shown to inhibit cancer cell proliferation and migration, and to induce apoptosis by modulating key signaling pathways.
Quantitative Data: In Vitro and In Vivo Efficacy
The antiproliferative and in vivo antitumor effects of 7-Methoxy-1-tetralone have been quantified in preclinical studies.
| Assay | Cell Line | Metric | Value | Reference |
| Cell Viability | HepG2 (HCC) | IC₅₀ (48h) | 186.4 µM | [1] |
| Cell Viability | LO2 (normal hepatocyte) | IC₅₀ (48h) | 489.6 µM | [1] |
| In Vivo Tumor Growth | HepG2 Xenograft | Tumor Inhibition (80 mg/kg/day) | 40.57% | [2][3] |
| In Vivo Tumor Growth | HepG2 Xenograft | Tumor Inhibition (120 mg/kg/day) | 51.43% | [2][3] |
| In Vivo Tumor Growth | HepG2 Xenograft | Tumor Inhibition (160 mg/kg/day) | 79.43% | [2][3] |
Signaling Pathway
7-Methoxy-1-tetralone exerts its antitumor effects by downregulating the c-Met/AKT/NF-κB signaling pathway, which leads to a reduction in the expression of matrix metalloproteinases (MMP2 and MMP9) involved in cell migration and invasion.[4][5][6]
Experimental Protocols
This protocol is adapted from the methodology described by Wen Y, et al. (2020).[6]
-
Cell Seeding: Seed HepG2 and LO2 cells in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 7-Methoxy-1-tetralone (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µM) and a vehicle control (DMSO, <0.1%). 5-Fluorouracil (50 µM) can be used as a positive control. Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
This protocol is based on the in vivo experiments described by Wen Y, et al. (2020).[2][3]
-
Cell Implantation: Subcutaneously implant HepG2 cells (e.g., 5 × 10⁶ cells) into the flank of BALB/c nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 7-Methoxy-1-tetralone at 80, 120, and 160 mg/kg/day via intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly for the duration of the study (e.g., 19 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor inhibition rate for each treatment group compared to the vehicle control.
Application 2: Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases
Derivatives of 7-Methoxy-1-tetralone, particularly 2-heteroarylidene-1-tetralones, have been synthesized and identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease.
Quantitative Data: MAO-A and MAO-B Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 2-heteroarylidene-1-tetralone derivatives against human MAO-A and MAO-B.
| Compound | R Group (Aldehyde) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| 1 | Phenyl | > 10 | 0.707 | [5] |
| 2 | 2-Chloropyridin-3-yl | 1.37 | > 10 | [5] |
| 3 | Thiophen-2-yl | > 10 | 1.54 | [5] |
| 4 | Furan-2-yl | > 10 | 2.33 | [5] |
| 5 | Pyrrol-2-yl | > 10 | 3.45 | [5] |
Experimental Workflow
The general workflow for the synthesis and evaluation of 7-Methoxy-1-tetralone based MAO inhibitors is depicted below.
Experimental Protocols
This is a general protocol for the base-catalyzed Claisen-Schmidt condensation.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 7-Methoxy-1-tetralone (1 equivalent) and the desired aromatic or heteroaromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 2 M) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-heteroarylidene-1-tetralone derivative.
This protocol is a representative method for determining MAO inhibitory activity.[4]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (2-heteroarylidene-1-tetralone derivatives) in DMSO and then dilute further in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the MAO enzyme solution and the test compound solution. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution. Incubate for a defined time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor and determine the IC₅₀ values.
References
Application Notes and Protocols: Photocatalytic Reduction Method for the Preparation of 7-Methoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2-tetralone is a key intermediate in the synthesis of various pharmacologically important molecules. Traditional synthesis routes often involve hazardous reagents, such as sodium metal, and harsh reaction conditions. This document outlines a photocatalytic reduction method for the preparation of 7-methoxy-2-tetralone, offering a simpler, safer, and more efficient alternative. The protocol is based on the photocatalytic reduction of 2,7-dimethoxynaphthalene followed by hydrolysis. This method leverages the power of photocatalysis to achieve high product yields under mild, ambient temperature conditions, minimizing waste and operational risks.[1]
Principle of the Method
The synthesis involves a two-step process:
-
Photocatalytic Reduction: 2,7-dimethoxynaphthalene is dissolved in an organic solvent containing a nano photocatalyst. Upon irradiation with ultraviolet (UV) light, the photocatalyst is excited, initiating the reduction of the naphthalene derivative to an intermediate compound.
-
Hydrolysis: The intermediate compound is then hydrolyzed to yield the final product, 7-methoxy-2-tetralone.
This method avoids the use of high-risk reagents like sodium metal and operates at room temperature, making it an attractive approach for organic synthesis.[1]
Experimental Protocols
Materials and Reagents
-
2,7-dimethoxynaphthalene
-
Nano photocatalyst: Cadmium Sulfide (CdS), Zinc Oxide (ZnO), or Titanium Dioxide (TiO₂) (particle diameter: 20-100 nm)
-
Organic Solvent: Methanol, Ethanol, or Isopropanol
-
Water
-
Hydrochloric Acid (for hydrolysis, if necessary)
-
Organic solvent for extraction (e.g., Dichloromethane)
Equipment
-
Photoreactor equipped with a UV lamp
-
Reaction vessel (quartz or borosilicate glass)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Detailed Experimental Procedure
Step 1: Photocatalytic Reduction
-
In a suitable reaction vessel, dissolve 2,7-dimethoxynaphthalene in an organic solvent (methanol, ethanol, or isopropanol). The recommended weight ratio of the organic solvent to 2,7-dimethoxynaphthalene is between 10:1 and 20:1.[1]
-
Add the nano photocatalyst (CdS, ZnO, or TiO₂) to the solution. The weight ratio of the nano photocatalyst to 2,7-dimethoxynaphthalene should be between 0.2:1 and 1.0:1.[1]
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the mixture with a UV lamp while stirring continuously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), turn off the UV lamp.
Step 2: Work-up and Hydrolysis
-
Filter the reaction mixture to remove the photocatalyst. The catalyst can be washed with the solvent, dried, and potentially reused.
-
The filtrate contains the intermediate compound. This intermediate is then hydrolyzed to yield 7-methoxy-2-tetralone.[1] While the patent does not specify the exact hydrolysis conditions, a common method involves the addition of dilute acid (e.g., 5% aqueous hydrochloric acid) and stirring at room temperature.
-
After hydrolysis, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 7-methoxy-2-tetralone.
-
The crude product can be further purified by column chromatography or recrystallization to obtain a high-purity product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the photocatalytic synthesis of 7-methoxy-2-tetralone as described in the cited literature.
| Parameter | Value/Range | Reference |
| Starting Material | 2,7-dimethoxynaphthalene | [1] |
| Product | 7-methoxy-2-tetralone | [1] |
| Photocatalyst | CdS, ZnO, or TiO₂ | [1] |
| Catalyst Particle Size | 20-100 nm | [1] |
| Solvent | Methanol, Ethanol, or Isopropanol | [1] |
| Solvent to Substrate Ratio (w/w) | 10:1 to 20:1 | [1] |
| Catalyst to Substrate Ratio (w/w) | 0.2:1 to 1.0:1 | [1] |
| Light Source | UV Irradiation | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product Yield | Up to 85% | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic synthesis of 7-methoxy-2-tetralone.
Proposed Reaction Pathway
Caption: Proposed photocatalytic reduction pathway for 7-methoxy-2-tetralone synthesis.
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. Ensure the photoreactor is properly shielded to prevent exposure. Use appropriate personal protective equipment (PPE), including UV-blocking safety glasses.
-
Nanomaterials: Handle nano photocatalysts with care. Avoid inhalation of the powder by using a fume hood and wearing a dust mask.
-
Solvents: The organic solvents used are flammable. Work in a well-ventilated area, away from ignition sources.
-
General Chemical Handling: Follow standard laboratory safety procedures for handling all chemicals. Wear safety glasses, a lab coat, and gloves.
References
Application Notes and Protocols: Synthesis of Diterpenes Using 7-Methoxy-α-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the utilization of 7-Methoxy-α-tetralone as a versatile starting material in the total synthesis of various diterpenes and related natural products. The methodologies outlined are collated from published research, offering a practical guide for the strategic construction of complex molecular architectures.
Introduction
7-Methoxy-α-tetralone is a valuable bicyclic ketone that serves as a key building block in organic synthesis. Its inherent functionality and aromatic core provide a robust scaffold for the elaboration of polycyclic systems, characteristic of many biologically active natural products, including diterpenes. The methoxy group offers a handle for further functional group manipulation, while the tetralone ring system is amenable to a variety of annulation and rearrangement strategies to construct the intricate frameworks of target molecules. This document details the application of 7-Methoxy-α-tetralone in the synthesis of diterpenoid precursors and highlights its utility in the broader context of natural product synthesis.
Synthetic Applications and Strategies
7-Methoxy-α-tetralone has proven to be a suitable starting material for the synthesis of various natural products. One notable example is its use in a concise synthesis of cadinene dihydrochloride.[1] While the primary focus of this document is on diterpene synthesis, the principles and reactions are often applicable to the synthesis of sesquiterpenes and other complex molecules. The general strategy involves the sequential construction of additional rings onto the tetralone core to build the characteristic polycyclic systems of diterpenes.
A common synthetic sequence involves an initial alkylation or condensation at the α-position of the ketone, followed by cyclization reactions to form a third ring. Subsequent modifications, including reductions, oxidations, and rearrangements, are then employed to achieve the desired stereochemistry and functionality of the target diterpene.
Key Synthetic Transformations and Protocols
The following section details experimental protocols for key reactions involved in the transformation of 7-Methoxy-α-tetralone towards diterpenoid structures. These protocols are based on established synthetic methodologies.[1][2]
Bromination of 7-Methoxy-α-tetralone
Bromination of the tetralone core is a common first step to introduce a handle for further functionalization.
Protocol:
-
To a solution of 7-methoxy-1-tetralone (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired bromotetralone.
| Reactant/Reagent | Molecular Weight | Moles | Mass |
| 7-Methoxy-1-tetralone | 176.21 g/mol | 1.0 eq | (e.g., 1.76 g) |
| N-Bromosuccinimide | 177.98 g/mol | 1.1 eq | (e.g., 1.96 g) |
| Acetonitrile | - | - | (e.g., 20 mL) |
| Product | Expected Yield | ||
| 2-Bromo-7-methoxy-1-tetralone | 96%[2] |
Reduction of the Carbonyl Group
Reduction of the ketone is a necessary step for subsequent reactions such as deoxygenation or conversion to other functional groups.
Protocol:
-
Dissolve the bromo-tetralone (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant/Reagent | Molecular Weight | Moles | Mass |
| Bromo-tetralone | 255.10 g/mol | 1.0 eq | (e.g., 2.55 g) |
| Sodium Borohydride | 37.83 g/mol | 1.5 eq | (e.g., 0.57 g) |
| Ethanol | - | - | (e.g., 30 mL) |
| Product | Expected Yield | ||
| Bromo-tetrahydronaphthalenol | - |
Protection of the Hydroxyl Group
Protection of the newly formed alcohol is often required before proceeding with further synthetic steps.
Protocol:
-
To a solution of the bromo-tetrahydronaphthalenol (1.0 eq) and imidazole (2.5 eq) in dry dichloromethane (DCM), add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
| Reactant/Reagent | Molecular Weight | Moles | Mass |
| Bromo-tetrahydronaphthalenol | 257.12 g/mol | 1.0 eq | (e.g., 2.57 g) |
| Imidazole | 68.08 g/mol | 2.5 eq | (e.g., 1.70 g) |
| TBDMSCl | 150.72 g/mol | 1.2 eq | (e.g., 1.81 g) |
| Dichloromethane | - | - | (e.g., 25 mL) |
| Product | Expected Yield | ||
| TBDMS-protected bromo-tetrahydronaphthalene | - |
Annulation to Form a Tricyclic System
A key step in diterpene synthesis is the construction of the third ring. This can be achieved through various methods, including Robinson annulation or Friedel-Crafts type cyclizations. The following is a generalized protocol based on a condensation-cyclization sequence.[1]
Protocol:
-
Generate the corresponding Grignard reagent or organolithium species from the protected bromo-tetrahydronaphthalene.
-
React this organometallic intermediate with a suitable electrophile, such as 1-chloro-3-pentanone, to form an alkylated intermediate.
-
Treat the resulting product with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular cyclization.
-
The cyclization can also be promoted by a Lewis acid or protic acid (e.g., polyphosphoric acid, PPA).
-
Work-up the reaction accordingly and purify the tricyclic product by chromatography.
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway from 7-Methoxy-α-tetralone to a tricyclic diterpenoid precursor.
References
Efficient Synthesis of 7-methoxy-8-methyl-α-tetralone: An Application Note and Protocol
This document provides a detailed protocol for the efficient synthesis of 7-methoxy-8-methyl-α-tetralone, a key intermediate in the synthesis of various biologically active molecules. The described method offers a reproducible and high-yielding pathway for researchers and professionals in drug development and organic synthesis.
Introduction
7-methoxy-8-methyl-α-tetralone is a crucial building block in the synthesis of a range of pharmaceutical compounds. Its structural motif is found in various natural products and synthetic molecules with significant biological activities. An efficient and reliable synthetic route is therefore essential for facilitating research and development in these areas. This protocol outlines a multi-step synthesis starting from the commercially available 7-methoxy-α-tetralone, with an overall yield of approximately 20.4%.[1]
Overall Synthetic Scheme
The synthesis proceeds through a six-step sequence involving bromination, reduction, protection of the hydroxyl group, methylation, deprotection, and final oxidation to yield the target compound.
Caption: Overall workflow for the synthesis of 7-methoxy-8-methyl-α-tetralone.
Experimental Protocols
The following protocols are adapted from a reported efficient synthesis method.[1][2]
Step 1: Bromination of 7-methoxy-α-tetralone
Objective: To synthesize 8-bromo-7-methoxy-α-tetralone.
Procedure:
-
In a round-bottom flask, dissolve 7-methoxy-1-tetralone (4.71 g, 26.78 mmol) in acetonitrile (25 mL).
-
Add N-bromosuccinimide (NBS) (4.76 g, 26.78 mmol) to the solution.
-
Stir the mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-bromo-7-methoxy-α-tetralone.
Step 2: Reduction of 8-bromo-7-methoxy-α-tetralone
Objective: To synthesize 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Procedure:
-
Suspend 8-bromo-7-methoxy-α-tetralone in ethanol.
-
Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
Step 3: Protection of the Hydroxyl Group
Objective: To synthesize 8-bromo-1-(tert-butyldimethylsilyloxy)-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Procedure:
-
Dissolve the alcohol from the previous step in dimethylformamide (DMF).
-
Add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the mixture at room temperature until the reaction is complete.
-
Extract the product and purify by column chromatography.
Step 4: Methylation
Objective: To synthesize 1-(tert-butyldimethylsilyloxy)-7-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene.
Procedure:
-
Dissolve the TBDMS-protected compound in tert-butyl methyl ether (tBuOMe).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add n-butyllithium (nBuLi) dropwise.
-
Add methyl iodide (MeI) and allow the reaction to warm to room temperature.
-
Quench the reaction and extract the product.
Step 5: Deprotection of the Silyl Ether
Objective: To synthesize 7-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Procedure:
-
Dissolve the TBDMS ether (1.04 g, 3.40 mmol) in methanol (10 mL).
-
Add zirconium tetrachloride (ZrCl₄) (20 mol%).
-
Stir the mixture for 20-45 minutes.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction to isolate the alcohol.
Step 6: Oxidation to the Final Product
Objective: To synthesize 7-methoxy-8-methyl-α-tetralone.
Method A: Jones Oxidation
-
Dissolve the alcohol from the previous step in acetone.
-
Add Jones reagent dropwise at 0 °C.
-
Stir the mixture until the alcohol is consumed.
-
Quench the reaction with isopropanol.
-
Extract the product and purify.
Method B: Chromic Acid/Periodic Acid Oxidation
-
Dissolve the silyl ether from Step 4 in dichloromethane.
-
Add a solution of chromic acid and periodic acid in acetonitrile.
-
This condition facilitates both desilylation and oxidation in a single step.
Data Summary
The following table summarizes the yields for each step of the synthesis.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Bromination | NBS, MeCN | 67 |
| 2 | Reduction | NaBH₄, EtOH | High |
| 3 | Protection | TBDMSCl, Imidazole, DMF | High |
| 4 | Methylation | MeI, nBuLi, tBuOMe | 83 |
| 5 | Deprotection | ZrCl₄, MeOH | 58 |
| 6 | Oxidation (Jones) | Jones reagent, acetone | 66 |
| 6 | Oxidation (CrO₃/H₅IO₆) | CrO₃, H₅IO₆, CH₃CN/CH₂Cl₂ | 64 |
| Overall | - | - | ~20.4 |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression of the key chemical transformations.
Caption: Key chemical transformations in the synthesis pathway.
Conclusion
This protocol details an efficient and reproducible synthesis of 7-methoxy-8-methyl-α-tetralone. The described methods and the provided data will be valuable for researchers requiring this key intermediate for their work in medicinal chemistry and organic synthesis. The overall yield of this route is reported to be higher than previously published procedures.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-1-methyl-2-tetralone
Welcome to the technical support center for the synthesis of 7-Methoxy-1-methyl-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to address common issues and improve reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, particularly during the methylation of 7-Methoxy-2-tetralone.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material (7-Methoxy-2-tetralone) | 1. Inactive base: The base (e.g., N,N-diisopropylethylamine) may have degraded due to improper storage. 2. Insufficient deprotonation: The reaction temperature may be too high for efficient enolate formation, or the base may not be strong enough. 3. Inactive methylating agent: The iodomethane may have decomposed. | 1. Use a fresh bottle of the base. Ensure it is stored under an inert atmosphere. 2. Maintain a low temperature (0 °C) during the addition of the base and iodomethane. Consider using a stronger, non-nucleophilic base if the issue persists. 3. Use freshly distilled or a new bottle of iodomethane. |
| Low yield of the desired product | 1. Competing O-methylation: The enolate intermediate can undergo methylation at the oxygen atom, forming a methyl enol ether. 2. Di-methylation: The product, this compound, can be further deprotonated and methylated to form a di-methylated byproduct. 3. Incomplete reaction: The reaction time may be too short. | 1. Use a polar aprotic solvent like dichloromethane to favor C-alkylation. Ensure slow addition of iodomethane at a low temperature. 2. Use a slight excess of the starting material relative to the base and methylating agent. Slowly add the methylating agent to the reaction mixture. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present. |
| Formation of multiple byproducts | 1. Side reactions due to high temperature: Higher temperatures can lead to various side reactions. 2. Presence of water: Water can quench the enolate and lead to side reactions. | 1. Strictly control the reaction temperature, keeping it at 0 °C during additions and allowing it to slowly warm to room temperature. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Difficulty in purifying the product | 1. Co-elution of byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult. 2. Residual starting material: Incomplete reaction can lead to contamination with the starting material. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider quenching the reaction and re-subjecting the crude product to the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct method is the methylation of 7-Methoxy-2-tetralone using iodomethane and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane.
Q2: How can I synthesize the precursor, 7-Methoxy-2-tetralone?
A2: There are several methods to synthesize 7-Methoxy-2-tetralone. One common approach involves the reduction of 2,7-dimethoxynaphthalene followed by hydrolysis.
Q3: What is the expected yield for the methylation of 7-Methoxy-2-tetralone?
A3: With optimized conditions, a yield of around 85% can be achieved for the methylation step.[1]
Q4: Why is it important to maintain a low temperature during the reaction?
A4: Low temperatures (0 °C) are crucial for controlling the reaction's selectivity. It favors the formation of the kinetic enolate and minimizes side reactions such as O-methylation and di-methylation, thus improving the yield of the desired C-alkylated product.
Q5: What are the key safety precautions for this synthesis?
A5: Iodomethane is toxic and a suspected carcinogen, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Bases like DIPEA are corrosive and should also be handled with care.
Data Presentation
Table 1: Synthesis of this compound from 7-Methoxy-2-tetralone
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Methoxy-2-tetralone | Iodomethane, N,N-diisopropylethylamine | Dichloromethane | 0 to 20 | 4.33 | 85 | [1] |
Table 2: Selected Synthetic Routes for 7-Methoxy-2-tetralone
| Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| 2,7-dimethoxynaphthalene | 1. Nano-photocatalyst, UV irradiation 2. Dilute HCl, reflux | 85.6 | [2] |
| 2,7-dimethoxy-1,4-dihydronaphthalene | 5% aqueous HCl, acetone | Not specified, but a yield of 0.42g from 0.5g starting material is mentioned | [3][4] |
| 2,7-dimethoxynaphthalene | Sodium metal, anhydrous alcohol | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Dissolve 7-Methoxy-2-tetralone (0.10 mol) in 30 ml of dichloromethane in a round-bottom flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
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Add N,N-diisopropylethylamine (0.1 mol) portion-wise to the reaction system while maintaining the temperature at 0 °C.
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Slowly add cooled methyl iodide (0.1 mol) to the reaction mixture at 0 °C.
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Allow the reaction to stir and slowly warm to 20 °C over 4.33 hours.
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Upon completion, wash the reaction mixture with saturated sodium chloride solution.
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Dry the organic phase over magnesium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis of 7-Methoxy-2-tetralone from 2,7-dimethoxynaphthalene [2]
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In a quartz glass reaction bottle, add methanol (50g), 2,7-dimethoxynaphthalene (4g), and a nano-photocatalyst (e.g., ZnO, 1g).
-
Purge the system with nitrogen to remove oxygen.
-
Irradiate the mixture with a 150w mercury lamp for 12 hours at 20-35 °C with magnetic stirring.
-
After the reaction, filter the mixture to remove the catalyst.
-
Distill the filtrate to remove methanol.
-
Mix the resulting compound with dioxane and adjust the pH to 1-3 with dilute hydrochloric acid.
-
Reflux the mixture for 3 hours for hydrolysis.
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Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Distill to remove the solvent.
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Extract the aqueous layer with petroleum ether.
-
Evaporate the solvent from the extract to obtain 7-methoxy-2-tetralone.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
common side products in the synthesis of 7-Methoxy-1-methyl-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1-methyl-2-tetralone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common methylation of 7-Methoxy-2-tetralone.
Problem 1: Low Yield of the Desired Product
Symptoms:
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After purification, the isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude reaction mixture shows multiple spots of comparable intensity.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The starting material, 7-Methoxy-2-tetralone, has not been fully consumed. | - Increase Reaction Time: Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the duration. - Increase Temperature: A modest increase in temperature may drive the reaction to completion. However, be cautious as this can also promote side reactions. - Check Reagent Quality: Ensure the methylating agent (e.g., methyl iodide) and the base are not degraded. |
| Formation of Side Products: Significant formation of byproducts such as the di-methylated or O-methylated tetralone. | - Optimize Base and Solvent: The choice of base and solvent is critical. A strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures (-78 °C) can favor the formation of the kinetic enolate, leading to higher yields of the mono-methylated product.[1][2] - Control Stoichiometry: Use a carefully measured slight excess of the methylating agent. A large excess can lead to di-methylation. |
| Product Loss During Workup/Purification: The desired product is lost during extraction or column chromatography. | - Optimize Extraction pH: Ensure the pH of the aqueous layer is neutral to slightly basic during extraction to prevent the product from partitioning into the aqueous phase. - Choose Appropriate Chromatography Conditions: Use a suitable solvent system for column chromatography to achieve good separation between the product and side products. Monitor fractions carefully by TLC. |
Problem 2: Formation of Significant Amounts of Di-methylated Side Product
Symptoms:
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A significant peak corresponding to the di-methylated product (1,1-dimethyl-7-methoxy-2-tetralone) is observed in GC-MS or NMR analysis of the purified product.
-
A non-polar spot is visible on the TLC plate, running close to the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess Methylating Agent: A large excess of the methylating agent is present in the reaction mixture. | - Reduce Stoichiometry: Use a smaller excess of the methylating agent (e.g., 1.05-1.1 equivalents). |
| Use of a Non-Hindered Base: Bases like sodium ethoxide or sodium hydroxide can lead to an equilibrium between the kinetic and thermodynamic enolates, and also deprotonate the mono-methylated product, leading to a second methylation. | - Employ a Hindered Base: Utilize a strong, bulky base such as LDA to favor the kinetic enolate of the starting material and minimize deprotonation of the product. |
| Prolonged Reaction Time at Higher Temperatures: Extended reaction times, especially at elevated temperatures, can promote the formation of the thermodynamic enolate of the product, which can then be methylated. | - Monitor Reaction Closely: Follow the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. - Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control. |
Problem 3: Presence of the O-methylated Side Product
Symptoms:
-
Identification of 7-methoxy-2-methylnaphthalene or its dihydro-variant in the product mixture by spectroscopic methods.
-
A very non-polar, often fluorescent, spot may be observed on the TLC plate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring O-alkylation: The choice of solvent and counter-ion can influence the C/O-alkylation ratio. | - Solvent Choice: Polar aprotic solvents like DMSO or DMF can favor O-alkylation. Consider using less polar aprotic solvents like THF or diethyl ether. - Counter-ion Effect: The nature of the cation of the enolate can influence the site of alkylation. Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates. |
| "Hard" vs. "Soft" Electrophiles: While methyl iodide is generally considered a "soft" electrophile favoring C-alkylation, impurities or alternative methylating agents might alter this. | - Use High-Purity Methyl Iodide: Ensure the methylating agent is of high quality. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products are the di-methylated product (1,1-dimethyl-7-methoxy-2-tetralone) and the O-methylated product (7-methoxy-2-methylnaphthalene or its dihydro- anologue).
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., in a 7:3 or 8:2 ratio). The starting material, 7-Methoxy-2-tetralone, is more polar than the mono-methylated product, which in turn is more polar than the di-methylated and O-methylated side products.
Q3: What is a typical yield for this reaction?
With optimized conditions, yields of around 85% for the methylated product have been reported.
Q4: What spectroscopic features can be used to distinguish the desired product from the main side products?
-
¹H NMR:
-
This compound: Look for a characteristic doublet for the methyl group at the C1 position.
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1,1-dimethyl-7-methoxy-2-tetralone: Expect to see a singlet for the two methyl groups at the C1 position, integrating to 6 protons.
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7-methoxy-2-methylnaphthalene: The aromatic region of the spectrum will be more complex, and the signals corresponding to the tetralone's aliphatic protons will be absent. A new singlet for the methyl group on the naphthalene ring will be present.
-
Q5: Are there alternative methylating agents I can use?
Besides methyl iodide, dimethyl sulfate can also be used as a methylating agent. However, it is highly toxic and should be handled with extreme caution. The choice of methylating agent can also influence the C/O-alkylation ratio.
Experimental Protocols
Synthesis of this compound via Methylation of 7-Methoxy-2-tetralone
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
7-Methoxy-2-tetralone
-
Methyl iodide (CH₃I)
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Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 7-Methoxy-2-tetralone in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of LDA (1.05 equivalents) to the cooled solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
References
troubleshooting guide for the purification of tetralone derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetralone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of tetralone derivatives?
A1: Common impurities can include starting materials that did not fully react, byproducts from side reactions, and reagents used in the synthesis. For instance, in Friedel-Crafts acylation to form the tetralone core, you might encounter regioisomers or poly-acylated products. If the synthesis involves a nitration step, you can expect a mixture of nitro-isomers which can be challenging to separate.[1] During workup, residual acids or bases can also be present.
Q2: My tetralone derivative appears to be degrading on the silica gel column. What can I do?
A2: Tetralone derivatives, particularly those with sensitive functional groups, can be susceptible to degradation on acidic silica gel. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography) might prevent degradation.
Q3: I am having difficulty removing a closely-related impurity from my tetralone derivative by column chromatography. What are my options?
A3: If an impurity has a very similar polarity to your desired product, separation by standard column chromatography can be difficult. In this case, you could try optimizing your solvent system by using a shallower gradient or an isocratic elution with a solvent mixture that provides the best separation on a TLC plate. If this fails, preparative High-Performance Liquid Chromatography (HPLC) often provides much higher resolution and may be able to separate the impurity. Recrystallization is another powerful technique for purifying solid compounds from closely related impurities, provided a suitable solvent can be found.
Q4: My recrystallization of a tetralone derivative is not working. Either nothing crystallizes or everything crashes out as an oil. What should I do?
A4: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent should dissolve the tetralone derivative well at high temperatures but poorly at low temperatures. If nothing crystallizes, your compound may be too soluble in the chosen solvent, or the solution may be too dilute. You can try slowly evaporating some of the solvent or adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then heating until the solution is clear again before cooling. If the compound oils out, it may be due to cooling the solution too quickly or the presence of impurities that are depressing the melting point. Try allowing the solution to cool more slowly (e.g., by insulating the flask) or adding a seed crystal to induce crystallization.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired tetralone derivative from impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
| Issue | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | - Sample overload- Improper packing of the column- Compound interacting too strongly with the stationary phase | - Reduce the amount of sample loaded.- Ensure the column is packed uniformly without air bubbles.- Add a small amount of a polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent to improve peak shape. |
| No Compound Eluting | - Compound is too polar for the chosen eluent- Compound has degraded on the column | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running the column. Consider using a different stationary phase. |
| Low Recovery/Yield | - Compound streaking down the column- Irreversible adsorption to the stationary phase- Co-elution with impurities | - Optimize the solvent system to achieve a sharp band.- Use a different stationary phase or add a modifier to the eluent.- Improve the separation by optimizing the gradient or switching to a higher resolution technique like HPLC. |
Preparative HPLC
Problem: The purity of the collected fractions of the tetralone derivative is not satisfactory.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity in preparative HPLC.
| Issue | Possible Cause | Suggested Solution |
| Peak Fronting or Tailing | - Sample overload- Inappropriate mobile phase pH for ionizable compounds- Secondary interactions with the stationary phase | - Decrease the injection volume or the concentration of the sample.- Adjust the mobile phase pH to ensure the tetralone derivative is in a single ionic state.- Use a column with end-capping or add a competing agent to the mobile phase. |
| Poor Resolution Between Peaks | - Inadequate separation conditions- Column degradation | - Optimize the mobile phase composition and gradient.- Try a column with a different selectivity or a smaller particle size for higher efficiency.- Flush the column or replace it if it's old or has been used extensively. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Recrystallization
Problem: Low recovery of the purified tetralone derivative after recrystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in recrystallization.
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | - Solution is supersaturated to a high degree.- Cooling is too rapid.- Presence of impurities that lower the melting point. | - Add a little more solvent to the hot solution.- Allow the solution to cool more slowly. Place the flask in a Dewar or an insulated container.- Try to remove impurities by a preliminary purification step like column chromatography. |
| No Crystal Formation | - The solution is not saturated enough.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by boiling off some of the solvent.- Cool the solution in an ice-salt bath to a lower temperature.- Add a seed crystal of the pure compound to induce crystallization.- Try a different solvent or a solvent mixture. |
| Crystals are Colored | - Colored impurities are co-crystallizing.- The compound itself is colored. | - If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it. Be aware that charcoal can also adsorb your product, so use it sparingly.- If the compound is inherently colored, this is not an issue of purity. |
Data Presentation
Table 1: Column Chromatography Purification of Tetralone Derivatives
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity | Reference |
| 7-Nitro-6-methoxy-1-tetralone | Silica Gel | Not Specified | 30 | Not Specified | [1] |
| 5-Nitro-6-methoxy-1-tetralone | Silica Gel | Not Specified | 35 | Not Specified | [1] |
| 6-Methoxy-2-tetralone | Silica Gel | Hexane:Ether (7:3) | 39 (overall) | Not Specified | [2][3] |
| Longifolene-derived tetralone | Silica Gel | EtOAc/petroleum ether (1:5, v/v) | 85-90 | >95% (by NMR) |
Table 2: HPLC Analysis and Purification of Tetralone Derivatives
| Compound/Derivative | Column | Mobile Phase | Purity/Recovery | Reference |
| 4-Hydroxy-α-tetralone | C18 (250 x 4.6 mm, 5 µm) | Gradient: Methanol and 0.1% TFA in Water | Recovery: 99.06-100.76% | [2] |
| Tetralone-4-O-β-D-glucopyranoside | C18 (250 x 4.6 mm, 5 µm) | Gradient: Methanol and 0.1% TFA in Water | Recovery: 99.06-100.76% | [2] |
| 2-(4-pyridylalkyl)-1-tetralone enantiomers | Chirobiotic R, T, V | Hexane:Ethanol:Triethylamine (12:8:0.01) | Good enantiomeric resolution achieved | [4] |
| 5-Methoxy-2-tetralone | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Scalable for preparative separation |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the appropriate amount of silica gel and pour the initial, low-polarity eluent. Stir to create a uniform slurry.
-
Column Packing: Secure the column vertically. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude tetralone derivative in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Start the elution with the initial solvent system, gradually increasing the polarity according to the separation profile determined by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Preparative HPLC
-
Method Development: Develop an analytical method on an HPLC system to achieve good separation of the tetralone derivative from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by choosing a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude or partially purified tetralone derivative in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation, to obtain the purified tetralone derivative.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the tetralone derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a vacuum oven or desiccator.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]
- 3. [PDF] A concise approach for the synthesis of 6-methoxy-2-tetralone | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for the Methylation of 7-Methoxy-2-tetralone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 7-methoxy-2-tetralone. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
Question: I am not observing any significant formation of the methylated product. What are the potential causes and how can I address this?
Answer: Low or no conversion in the methylation of 7-methoxy-2-tetralone can stem from several factors related to the reagents and reaction conditions. Here is a systematic approach to troubleshoot this issue:
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Base Strength and Activity: The choice and quality of the base are critical for the deprotonation of the ketone to form the enolate.
-
Verify Base Strength: Ensure the base is strong enough to deprotonate the α-carbon of the tetralone. Common bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[1][2]
-
Check Base Quality: Strong bases like LDA and NaH are sensitive to moisture and air. Use freshly prepared or properly stored reagents. The activity of NaH can be improved by washing it with dry hexane to remove any mineral oil coating.
-
Incomplete Deprotonation: The pKa of the α-proton of a ketone is typically around 19-20. The pKa of the conjugate acid of the base used should be significantly higher to ensure complete enolate formation.
-
-
Reaction Temperature: Temperature plays a crucial role in both enolate formation and the subsequent alkylation.
-
Enolate Formation: For kinetically controlled methylation at the less substituted α-position, enolate formation with LDA is typically carried out at low temperatures, such as -78 °C.[1][2] For thermodynamically controlled methylation, higher temperatures (e.g., room temperature) with a less hindered base like NaH may be required.[1][2]
-
Alkylation Step: The addition of the methylating agent is also often performed at low temperatures, followed by gradual warming to room temperature.
-
-
Methylating Agent Reactivity: The choice of methylating agent is also important.
-
Reactivity Order: The reactivity of methylating agents generally follows the order: CH₃I > CH₃Br > CH₃Cl. Methyl iodide is a common and effective choice.
-
Reagent Quality: Ensure the methylating agent is not degraded. It should be stored properly, protected from light and moisture.
-
-
Solvent Purity: The solvent must be anhydrous. The presence of water will quench the strong base and the enolate.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
-
Problem 2: Formation of multiple products, including poly-methylated byproducts.
Question: My reaction is yielding a mixture of mono-methylated and di-methylated products. How can I improve the selectivity for mono-methylation?
Answer: The formation of poly-alkylated products is a common side reaction in the methylation of ketones.[3] Here are some strategies to enhance mono-methylation selectivity:
-
Stoichiometry of Reagents:
-
Base and Substrate: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material to the enolate. This minimizes the presence of the starting ketone, which can act as a proton source to quench the enolate of the product, leading to further methylation.
-
Methylating Agent: Carefully control the stoichiometry of the methylating agent. Use close to one equivalent (1.0-1.1 equivalents) of the methylating agent. Adding a large excess will increase the likelihood of di-methylation.
-
-
Reaction Conditions:
-
Slow Addition: Add the methylating agent slowly to the reaction mixture at a low temperature. This helps to maintain a low concentration of the alkylating agent and favors mono-alkylation.
-
Temperature Control: Maintain a low temperature during the addition of the methylating agent.
-
-
Alternative Strategies:
Problem 3: Poor regioselectivity in methylation.
Question: I am obtaining a mixture of isomers, with methylation occurring at both α-positions of the ketone. How can I control the regioselectivity?
Answer: 7-Methoxy-2-tetralone has two different α-carbons, leading to the possibility of forming two different enolates and, consequently, two different methylated products. The regioselectivity can be controlled by carefully choosing the base and reaction temperature to favor either the kinetic or thermodynamic enolate.[1][2]
-
Kinetic Control (Less Substituted Position):
-
Conditions: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).[1][2][5]
-
Mechanism: The bulky base will preferentially abstract the more accessible proton at the less substituted α-carbon, leading to the formation of the kinetic enolate. This process is generally irreversible at low temperatures.[2]
-
-
Thermodynamic Control (More Substituted Position):
-
Conditions: Use a smaller, less hindered base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at a higher temperature (e.g., room temperature).[1][2]
-
Mechanism: At higher temperatures, an equilibrium is established between the kinetic and thermodynamic enolates. The more stable, more substituted thermodynamic enolate will predominate, leading to methylation at the more substituted α-carbon.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the methylation of 7-methoxy-2-tetralone? A1: Anhydrous polar aprotic solvents are typically used for this reaction. Tetrahydrofuran (THF) is a common choice, especially when using LDA. Other options include diethyl ether or dimethoxyethane (DME). It is crucial that the solvent is completely dry to prevent quenching of the strong base and the enolate.
Q2: Which methylating agent should I use? A2: Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent for the alkylation of ketone enolates. Methyl bromide (CH₃Br) is also effective.[1]
Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at different time points, quench them appropriately (e.g., with a saturated aqueous solution of ammonium chloride), and analyze the organic extract by TLC to observe the disappearance of the starting material and the appearance of the product.
Q4: What are the common work-up procedures for this reaction? A4: A typical work-up involves quenching the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. The mixture is then allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.
Q5: What are the potential side reactions to be aware of? A5: Besides poly-methylation, other potential side reactions include:
-
O-alkylation: The enolate is an ambident nucleophile and can react on either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, O-alkylation can sometimes be observed, especially with certain counter-ions and solvents.
-
Aldol condensation: If the starting ketone is not fully converted to the enolate, the enolate can react with the remaining ketone, leading to aldol condensation products. Using a slight excess of a strong base can help to minimize this.[6]
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-methylation of 7-methoxy-2-tetralone
This protocol aims for methylation at the less substituted α-position.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of 7-methoxy-2-tetralone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution of the tetralone via the dropping funnel over 15-20 minutes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Methylation:
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reagents and Conditions for Methylation of 7-methoxy-2-tetralone
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Lithium diisopropylamide (LDA) | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) |
| Equivalents of Base | 1.05 - 1.1 | 1.05 - 1.1 |
| Methylating Agent | Methyl iodide (CH₃I) | Methyl iodide (CH₃I) |
| Equivalents of Methylating Agent | 1.0 - 1.1 | 1.0 - 1.1 |
| Solvent | Anhydrous THF | Anhydrous THF or DMF |
| Temperature for Enolate Formation | -78 °C | Room Temperature to 50 °C |
| Temperature for Alkylation | -78 °C to Room Temperature | Room Temperature |
| Expected Major Product | Methylation at the less substituted α-carbon | Methylation at the more substituted α-carbon |
| Potential Yield | 60-85% | 50-75% |
Note: Yields are estimates and can vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Experimental workflow for the kinetically controlled methylation of 7-methoxy-2-tetralone.
Caption: Troubleshooting decision tree for low product yield in the methylation reaction.
References
stability and degradation pathways of 7-Methoxy-1-methyl-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 7-Methoxy-1-methyl-2-tetralone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent potential degradation.
Q3: What are the likely degradation pathways for this compound under stress conditions?
While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure of tetralone derivatives. The primary sites for degradation are the keto group, the methoxy group, and the benzylic position of the methyl group. Likely degradation pathways include:
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic conditions, leading to the formation of a hydroxylated derivative.
-
Oxidation: The ketone functional group and the benzylic carbon of the methyl group are potential sites for oxidation. This can lead to the formation of various oxidation products, including the corresponding carboxylic acid or hydroxylated species.
-
Photodegradation: Aromatic ketones are known to be susceptible to photodegradation. Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific products are not well-documented.
Q4: Are there any known impurities that I should be aware of during synthesis or purchase?
Impurities can arise from the starting materials and side reactions during synthesis. For instance, if synthesized from 7-methoxy-2-tetralone and a methylating agent, unreacted starting material or multiple methylation products could be present. It is crucial to obtain a certificate of analysis from the supplier and to perform appropriate analytical testing to confirm purity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Causes:
-
Degradation of the sample: The compound may have degraded due to improper storage, handling, or exposure to incompatible substances.
-
Presence of impurities: The starting material may contain impurities from its synthesis.
-
Contamination: Solvents, glassware, or the analytical instrument itself may be contaminated.
-
Reaction with mobile phase: The analyte may be reacting with components of the mobile phase.
Troubleshooting Steps:
-
Verify Storage and Handling: Ensure the compound has been stored under the recommended conditions. Prepare fresh solutions for analysis.
-
Analyze a Fresh Sample: If possible, analyze a freshly opened or newly synthesized batch of the compound to rule out degradation over time.
-
Run a Blank: Inject the solvent used to dissolve the sample to check for contamination.
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Review Synthesis Route: Consider potential byproducts and unreacted starting materials from the synthesis of this compound.
-
Evaluate Mobile Phase Compatibility: If using HPLC, assess the pH and composition of the mobile phase for potential reactivity with the analyte.
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Compound Instability: The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure).
-
Weighing or Dilution Errors: Inaccurate measurement of the compound can lead to variability.
-
Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent.
Troubleshooting Steps:
-
Assess Stability Under Experimental Conditions: Perform preliminary experiments to evaluate the stability of this compound under your specific experimental parameters.
-
Verify Analytical Balance and Volumetric Glassware: Ensure all measuring equipment is properly calibrated.
-
Confirm Solubility: Visually inspect solutions to ensure complete dissolution. Sonication may aid in dissolving the compound.
-
Control Environmental Factors: Minimize exposure to light and maintain a consistent temperature during your experiments.
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to the desired concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
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Keep the mixture at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase to the desired concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable container to a UV light source (e.g., 254 nm) for a specified duration.
-
A parallel sample should be kept in the dark as a control.
-
Dilute with the mobile phase to the desired concentration.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a specified period.
-
After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration.
-
3. Analysis:
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Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
The method should be capable of separating the parent compound from its degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration (Example) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours |
| Photolysis | UV light (e.g., 254 nm) at room temperature | 48 hours |
| Thermal (Solid) | 80 °C | 7 days |
Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates potential degradation pathways of this compound based on its chemical structure.
Technical Support Center: Stereoselective Synthesis of 7-Methoxy-1-methyl-2-tetralone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of 7-Methoxy-1-methyl-2-tetralone. The primary focus is on the asymmetric α-methylation of the parent ketone, 7-methoxy-2-tetralone, a challenging transformation requiring precise control to establish the C1-chiral center.
Troubleshooting Guide
Issue 1: Low or No Enantioselectivity (Poor ee%)
Q: My reaction produces the desired 1-methyl product, but it's mostly racemic. How can I improve the enantiomeric excess (ee%)?
A: Low enantioselectivity is the most common challenge. It typically stems from an ineffective chiral catalyst, a non-optimal catalyst-substrate interaction, or unsuitable reaction conditions. Here are the key parameters to investigate:
-
Chiral Catalyst Selection: The choice of catalyst is critical. For phase-transfer catalysis (PTC), Cinchona alkaloid-derived quaternary ammonium salts are widely used. The electronic properties of the substituents on the catalyst can dramatically impact selectivity. For instance, catalysts with electron-withdrawing groups (e.g., -CF₃) on the N-benzyl moiety often improve enantioselectivity.[1]
-
Reaction Temperature: Temperature control is crucial. An optimal temperature allows for sufficient reaction rate while maximizing the energy difference between the diastereomeric transition states. In a study on a similar tetralone system, operating at 15–25 °C provided the best balance of yield and selectivity.[1] Running the reaction at too high a temperature can erode selectivity, while temperatures that are too low may stall the reaction.
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Base Concentration and Type: The choice and concentration of the base are important. For PTC, a strong base like 50% aqueous NaOH is effective for deprotonation, whereas weaker bases like K₂CO₃ may result in no reaction.[1] For methods using pre-formed enolates, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is essential to ensure complete and irreversible enolate formation.
-
Solvent Choice: The solvent influences the solubility of the catalyst-substrate complex and the enolate structure. Toluene and chlorobenzene are common choices for PTC reactions.[1] For LDA-mediated alkylations, ethereal solvents like THF are standard.
Issue 2: Low Yield and Competing Side Reactions
Q: My reaction yield is low, and I'm observing significant side products. What are the likely causes and solutions?
A: Low yields are often due to incomplete conversion or the formation of undesired side products. The primary competing pathways in enolate alkylation are O-alkylation and poly-alkylation.
-
C-Alkylation vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).
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Poly-alkylation: The methylated product can be deprotonated again and undergo a second methylation, leading to undesired byproducts.
-
Troubleshooting: Use a strong, sterically hindered base like LDA at low temperatures (-78 °C). This ensures rapid and complete conversion of the starting ketone to its enolate, minimizing the concentration of unreacted ketone that could act as a proton source and preventing the product from being deprotonated.[4][5]
-
-
Poor Conversion: If the starting material is largely unreacted, the base may be ineffective or the temperature too low.
-
Troubleshooting: Confirm the activity of your base. If using LDA, ensure it is freshly prepared or properly stored. For PTC, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. A moderate increase in temperature may be necessary, but this must be balanced against potential loss of enantioselectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising method for achieving high enantioselectivity in this synthesis? A1: Asymmetric phase-transfer catalysis (PTC) using chiral Cinchona alkaloid derivatives is a highly effective and scalable method for the enantioselective alkylation of ketones like 2-tetralones.[6] This approach avoids the need for stoichiometric chiral auxiliaries or expensive transition metals.
Q2: How do I choose the right chiral PTC catalyst? A2: Catalyst screening is essential. Start with commercially available Cinchona alkaloid derivatives (e.g., from cinchonidine or quinine). Modifying the N-benzyl group is a common strategy. A catalyst with an electron-withdrawing group, such as 4-trifluoromethylbenzyl bromide, has been shown to be effective in related systems.[1]
Q3: How can I monitor the reaction and determine the enantiomeric excess (ee)? A3: Monitor the reaction progress using Thin Layer Chromatography (TLC). To determine the final enantiomeric excess, the most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Daicel Chiralcel® or Chiralpak® columns).[1]
Q4: My purification by column chromatography is difficult. Any tips? A4: The product, this compound, has moderate polarity. A silica gel column using a hexane/ethyl acetate gradient is typically effective. If the product is contaminated with the unmethylated starting material, their polarities may be very similar. Careful optimization of the eluent system is required. Flash chromatography is often used for purification.
Q5: Are there alternative asymmetric strategies besides PTC? A5: Yes, other strategies exist, although direct asymmetric alkylation of simple ketones remains a significant challenge. These include:
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the 7-methoxy-2-tetralone, performing the methylation (which is now diastereoselective), and then cleaving the auxiliary.
-
Organocatalysis: Using chiral amines (like proline derivatives) to form a chiral enamine intermediate, which then reacts with the methylating agent.
Quantitative Data
The following data is adapted from a study on the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using various Cinchonidine-derived phase-transfer catalysts. While not a direct methylation of 7-methoxy-2-tetralone, it provides valuable insight into how catalyst structure affects yield and enantioselectivity in this specific system.
Table 1: Screening of Chiral Phase-Transfer Catalysts
| Catalyst | N-Benzyl Substituent | Yield (%) | Enantiomeric Ratio (R:S) |
|---|---|---|---|
| C1 | Benzyl | 72.3 | 61:39 |
| C2 | 4-Methylbenzyl | 75.1 | 63:37 |
| C3 | 4-Methoxybenzyl | 74.2 | 60:40 |
| C4 | 4-Fluorobenzyl | 76.5 | 73:27 |
| C5 | 4-Chlorobenzyl | 78.3 | 75:25 |
| C6 | 4-Bromobenzyl | 77.2 | 76:24 |
| C7 | 4-Trifluoromethylbenzyl | 77.8 | 79:21 |
| C8 | 4-Nitrobenzyl | 55.4 | 65:35 |
Reaction Conditions: 1-methyl-7-methoxy-2-tetralone, 1,5-dibromopentane (3.0 eq.), Catalyst (10 mol%), 50% aq. NaOH, Toluene, 15–25 °C, 48h. Data sourced from Li, R., et al. (2018).[1]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is adapted for the methylation of 7-methoxy-2-tetralone based on a procedure for a similar substrate.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 7-methoxy-2-tetralone (1.0 eq.), the selected Cinchona alkaloid-derived catalyst (e.g., C7 from Table 1, 0.1 eq.), and toluene (approx. 0.1 M concentration of substrate).
-
Addition of Reagents: Add iodomethane (CH₃I, 1.5 - 3.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add 50% aqueous NaOH solution (approx. 10 volumes relative to the substrate mass) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to slowly warm to the desired temperature (e.g., 15–25 °C) and stir vigorously for 24-48 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Workup: Upon completion, separate the aqueous layer. Extract the aqueous layer with the reaction solvent (toluene or chlorobenzene). Combine the organic layers and wash with 1 M HCl (aq.) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield this compound.
-
Analysis: Determine the enantiomeric ratio/excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Competing C- vs. O-alkylation pathways for the enolate intermediate.
References
- 1. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 7-Methoxy-2-tetralone | 4133-34-0 | FM70540 | Biosynth [biosynth.com]
Technical Support Center: Purification of 7-Methoxy-1-methyl-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Methoxy-1-methyl-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound preparation?
The primary impurities in a typical preparation of this compound, synthesized via methylation of 7-Methoxy-2-tetralone, include:
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Unreacted Starting Material: 7-Methoxy-2-tetralone.
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O-methylated Byproduct: 2,7-Dimethoxy-3,4-dihydronaphthalene. This can form due to the enolate intermediate reacting at the oxygen atom instead of the carbon atom.
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Over-methylated Products: Although less common, di- or tri-methylated species can form if the reaction is not carefully controlled.
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Residual Reagents and Solvents: Such as the methylating agent (e.g., methyl iodide) and the base (e.g., N,N-diisopropylethylamine) used in the synthesis.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A typical TLC protocol is provided in the Experimental Protocols section below. By comparing the spots of the crude mixture with the starting material and the purified product, you can assess the presence of impurities and the effectiveness of the separation.
Q3: What are the recommended purification methods for this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is generally used for the primary purification of the crude product, while recrystallization can be used to further enhance the purity of the isolated product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of starting material (7-Methoxy-2-tetralone) | - Inefficient column chromatography separation.- Inappropriate solvent system for recrystallization. | - Optimize the eluent system for column chromatography. A less polar eluent may improve separation.- For recrystallization, try a different solvent or a solvent mixture to improve the differential solubility between the product and the starting material. |
| Presence of the O-methylated byproduct | - The O-methylated byproduct is often less polar and may co-elute with the desired product in column chromatography. | - Use a less polar eluent system in column chromatography to increase the separation between the C-methylated (desired product) and O-methylated byproducts.- Consider using a different stationary phase for chromatography, such as alumina, which may offer different selectivity. |
| Low yield after column chromatography | - Product streaking or broad bands on the column.- Irreversible adsorption of the product onto the stationary phase. | - Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading it onto the column.- Pre-treat the silica gel with a small amount of a polar solvent (like triethylamine in the eluent) if the compound is basic in nature. |
| Product does not crystallize during recrystallization | - The solution is not supersaturated.- Presence of impurities that inhibit crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.- If impurities are the issue, an additional purification step (e.g., another column chromatography) may be necessary before recrystallization. |
| Oily product obtained after recrystallization | - The solvent is not appropriate for crystallization.- The cooling process is too rapid. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
The following table summarizes the expected outcomes of the purification of this compound using column chromatography. The data is based on typical laboratory results.
| Purification Method | Starting Material | Impurity Profile (before purification) | Purity (after purification) | Yield |
| Column Chromatography | 7-Methoxy-2-tetralone | - 7-Methoxy-2-tetralone- O-methylated byproduct | >98% (by HPLC) | ~85%[1] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Monitoring Purification
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Stationary Phase: Silica gel 60 F254 plates.
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Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Procedure:
-
Dissolve a small amount of the crude mixture, the starting material, and the purified fractions in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solutions onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
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Visualize the spots under UV light and/or by dipping the plate in a staining solution.
-
The desired product, this compound, is expected to have a different Rf value than the starting material and the O-methylated byproduct.
-
Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient or isocratic mixture of hexane and ethyl acetate. A typical starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate, with the polarity gradually increased if necessary.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Recrystallization
-
Solvent System: A mixture of isopropanol and petroleum ether (e.g., 1:1 v/v) can be effective. Other solvent systems to explore include ethanol/water or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the partially purified this compound in a minimum amount of the hot solvent (or solvent mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: High-Yield Synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield synthesis strategies for 6,7-Dimethoxy-2-tetralone?
A1: A practical and cost-effective route begins with 3,4-dimethoxyphenylacetic acid. This multi-step synthesis involves iodination, esterification, a Palladium-catalyzed Heck cross-coupling, catalytic hydrogenation to form a saturated diester, followed by a Dieckmann condensation and subsequent decarboxylation to yield the final product.[1] Another efficient approach starts from 6-methoxy-1,2,3,4-tetrahydronaphthalene, which undergoes aromatic bromination, methoxylation, and a five-step sequence including oxidation to arrive at 6,7-Dimethoxy-2-tetralone.[2][3]
Q2: What is a reliable method for synthesizing 5,6-dimethoxy-1-tetralone in high yields?
A2: A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. Another efficient synthesis starts from 6-methoxytetralin, which is converted to the target molecule through a three-step process of bromination, methoxylation, and oxidation.[3][4] A multi-step process starting from 2,3-dimethoxybenzaldehyde has also been reported, which involves condensation, reduction, cyclization with trifluoroacetic anhydride, and subsequent reduction and deprotection steps.[5]
Q3: How can I effectively purify the final tetralone products?
A3: Purification of the tetralone products is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for good separation. For instance, a hexane-ether mixture (e.g., 7:3) has been successfully used for the purification of 6,7-Dimethoxy-2-tetralone.[3] Recrystallization from a suitable solvent system can also be employed to obtain highly pure product.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, several reagents used in these syntheses are hazardous. For example, N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic. Palladium catalysts, while used in small quantities, can be flammable. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Synthesis of 6,7-Dimethoxy-2-tetralone via Dieckmann Condensation
Problem: Low yield in the Dieckmann condensation step.
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Possible Cause 1: Incomplete reaction or equilibrium not favoring the product. The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, it is crucial to have an enolizable proton on the carbon between the two carbonyl groups of the resulting β-keto ester. The deprotonation of this acidic proton by the base makes the final step irreversible.
-
Troubleshooting Tip 1: Ensure you are using a sufficiently strong and non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, in stoichiometric amounts. The reaction should be run under anhydrous conditions to prevent hydrolysis of the esters and the base.
-
Possible Cause 2: Retro-Dieckmann condensation. If the intermediate β-keto ester does not have an enolizable proton, the reaction can easily revert to the starting diester.
-
Troubleshooting Tip 2: Check the structure of your starting diester. If a quaternary carbon would be formed between the two carbonyl groups upon cyclization, the reaction is unlikely to proceed efficiently.
Problem: Difficulty with the decarboxylation of the β-keto ester.
-
Possible Cause: Incomplete hydrolysis of the ester or harsh reaction conditions leading to side products. The decarboxylation of a β-keto ester typically proceeds through the corresponding β-keto acid, which is formed by hydrolysis.
-
Troubleshooting Tip: Ensure complete hydrolysis of the ester before attempting decarboxylation. This can be achieved by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH followed by acidification). Gentle heating is usually sufficient for decarboxylation, as excessive heat can lead to decomposition.
Synthesis of 5,6-dimethoxy-1-tetralone via Friedel-Crafts Acylation
Problem: Formation of isomeric byproducts.
-
Possible Cause: Lack of regioselectivity in the intramolecular acylation. The cyclization of the phenylbutyric acid precursor can potentially occur at different positions on the aromatic ring, leading to a mixture of isomers.
-
Troubleshooting Tip: The regioselectivity is directed by the substituents on the aromatic ring. Ensure the starting material has the correct substitution pattern to favor cyclization at the desired position. In some cases, using a milder Lewis acid or optimizing the reaction temperature can improve selectivity.
Problem: Low yield in the Friedel-Crafts acylation step.
-
Possible Cause 1: Deactivation of the Lewis acid catalyst. The carbonyl group of the product can coordinate with the Lewis acid, rendering it inactive.
-
Troubleshooting Tip 1: Use a stoichiometric amount or even a slight excess of the Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid).
-
Possible Cause 2: Competing intermolecular reactions. At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization.
-
Troubleshooting Tip 2: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Data Presentation
Table 1: Summary of a High-Yield Synthesis of 6,7-Dimethoxy-2-tetralone from 3,4-Dimethoxyphenylacetic Acid
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Iodination | I₂, HIO₄·2H₂O, H₂SO₄, AcOH, 80 °C, 4 h | 95 | [1] |
| 2 | Esterification | SOCl₂, MeOH, reflux, 2 h | 98 | [1] |
| 3 | Heck Coupling | Methyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100 °C, 18 h | 92 | [1] |
| 4 | Hydrogenation | H₂, 10% Pd/C, EtOAc, rt, 1 atm | 99 | [1] |
| 5 | Dieckmann Condensation | NaH, Toluene, reflux, 2 h | 85 | [1] |
| 6 | Decarboxylation | AcOH, H₂O, HCl, reflux, 2 h | 90 | [1] |
| Overall | ~65 | [1] |
Table 2: Summary of a Synthesis of 5,6-dimethoxy-1-tetralone from 6-Methoxytetralin
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Bromination | NBS, CH₂Cl₂, Toluene, -78 °C | Mixture of isomers | [3] |
| 2 | Methoxylation | Na, MeOH, CuI, DMF, reflux, 24 h | 30.7 (for two steps) | [3] |
| 3 | Oxidation | CrO₃, AcOH, 15-20 °C, 3 h | 39 | [3] |
| Overall | ~11 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-2-tetralone via Dieckmann Condensation
This protocol is adapted from a reported practical and cost-effective synthesis.[1]
-
Iodination of 3,4-Dimethoxyphenylacetic Acid: To a solution of 3,4-dimethoxyphenylacetic acid in acetic acid, add iodine, periodic acid dihydrate, and a catalytic amount of sulfuric acid. Heat the mixture at 80 °C for 4 hours. After cooling, pour the reaction mixture into an aqueous solution of sodium bisulfite. Collect the precipitate by filtration, wash with water, and dry to obtain 2-iodo-4,5-dimethoxyphenylacetic acid.
-
Esterification: Reflux the iodo-acid in methanol with thionyl chloride for 2 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Heck Cross-Coupling: In a sealed tube, combine the methyl ester, methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine. Heat the mixture at 100 °C for 18 hours. After cooling, dilute with a suitable organic solvent and filter through celite. Purify the crude product by column chromatography to yield the unsaturated diester.
-
Catalytic Hydrogenation: Dissolve the unsaturated diester in ethyl acetate and hydrogenate over 10% Palladium on carbon at room temperature under a hydrogen atmosphere (1 atm) until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain the saturated diester.
-
Dieckmann Condensation: Add the saturated diester to a suspension of sodium hydride in dry toluene. Heat the mixture to reflux for 2 hours. Cool the reaction mixture and quench with dilute acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Decarboxylation: Reflux the crude β-keto ester in a mixture of acetic acid, water, and concentrated hydrochloric acid for 2 hours. After cooling, extract the product, wash, dry, and purify by column chromatography to afford 6,7-Dimethoxy-2-tetralone.
Protocol 2: Synthesis of 5,6-dimethoxy-1-tetralone via Friedel-Crafts Acylation
This protocol is a general representation of an intramolecular Friedel-Crafts acylation.
-
Preparation of the Precursor Acid Chloride: To 4-(2,3-dimethoxyphenyl)butanoic acid, add thionyl chloride and a catalytic amount of DMF. Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a dry, non-polar solvent such as dichloromethane. Cool the solution in an ice bath and add a Lewis acid (e.g., anhydrous aluminum chloride) portion-wise. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5,6-dimethoxy-1-tetralone.
Mandatory Visualization
References
- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
overcoming low yields in the synthesis of 5-methoxy-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-methoxy-2-tetralone, a key intermediate in the preparation of pharmaceuticals like Rotigotine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My yield of 5-methoxy-2-tetralone from the Birch reduction of 1,6-dimethoxynaphthalene is consistently low. What are the common causes and how can I improve the yield?
Low yields in the Birch reduction of 1,6-dimethoxynaphthalene are often attributed to suboptimal reaction conditions, leading to the formation of side products. Key factors to investigate include:
-
Reaction Temperature: Higher temperatures (e.g., 40-85°C) can decrease the selectivity for the desired product, 5-methoxy-2-tetralone.[1] Maintaining a lower temperature, typically between 15-35°C, is crucial for maximizing yield and selectivity.[1][2][3]
-
Reagent Stoichiometry: The ratios of metallic sodium, ethanol, and liquid ammonia to the 1,6-dimethoxynaphthalene substrate are critical. Deviations from the optimal ratios can lead to incomplete reaction or the formation of byproducts.[1][2]
-
Purity of Reagents and Solvents: The presence of water in the reaction medium can quench the metallic sodium, hindering the reduction process. Ensure the use of anhydrous ethanol and dry reaction conditions.
-
Inadequate Quenching and Work-up: The work-up procedure, including the hydrolysis of the intermediate enol ether, is a critical step. Incomplete hydrolysis can result in lower yields of the desired ketone.
To improve the yield, it is recommended to carefully control the reaction temperature, use the optimal stoichiometry of reagents as outlined in established protocols, and ensure all reagents and solvents are anhydrous.
Question 2: What is a reliable, high-yield alternative to the Birch reduction for synthesizing 5-methoxy-2-tetralone?
A robust alternative involves a Friedel-Crafts acylation approach starting from 3-methoxyphenylacetic acid. This method is reported to have mild reaction conditions, short reaction steps, and high yields, making it suitable for large-scale industrial production.[2][4][5] The general scheme involves:
-
Conversion of 3-methoxyphenylacetic acid to 3-methoxyphenylacetyl chloride using a chlorinating agent like thionyl chloride.
-
An intramolecular Friedel-Crafts acylation of the resulting acid chloride in the presence of a Lewis acid catalyst to form the tetralone ring.
This method avoids the use of metallic sodium and liquid ammonia, which can be hazardous and difficult to handle.[4]
Question 3: What are the common side products in the synthesis of 5-methoxy-2-tetralone via Birch reduction and how can their formation be minimized?
During the Birch reduction of 1,6-dimethoxynaphthalene, several side products can form, leading to reduced yields of 5-methoxy-2-tetralone. Common byproducts identified through gas chromatography analysis include 2-tetralone and other over-reduced or rearranged products.[1] The formation of these impurities is often linked to reaction temperatures exceeding the optimal range.[1]
To minimize the formation of these side products, it is crucial to:
-
Maintain the reaction temperature strictly within the 15-35°C range.[1]
-
Carefully control the addition rate of metallic sodium to prevent localized temperature increases.
-
Optimize the solvent composition (ethanol and liquid ammonia) to enhance the selectivity of the reduction.[1][2]
Question 4: My purification of 5-methoxy-2-tetralone is resulting in significant product loss. What is a recommended purification method?
A common and effective method for purifying 5-methoxy-2-tetralone involves the formation of a sodium bisulfite adduct.[2][6] This procedure is particularly useful for separating the ketone from non-ketonic impurities. The steps are as follows:
-
The crude product is treated with a saturated solution of sodium bisulfite.
-
The resulting solid adduct is filtered and washed to remove impurities.
-
The purified 5-methoxy-2-tetralone is then regenerated by treating the adduct with a base, such as sodium carbonate.[2][4]
This method can significantly improve the purity of the final product and is often cited as a key step in achieving high-purity 5-methoxy-2-tetralone.[2][4][6]
Comparative Data on Synthesis Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Reported Yield | Reference |
| Birch Reduction | 1,6-Dimethoxynaphthalene | Metallic Sodium, Ethanol, Liquid Ammonia | 15-35 | 79-82% | [1][3] |
| Birch Reduction | 1,6-Dimethoxynaphthalene | Metallic Sodium, Ethanol | Boiling | 65% | [6] |
| Friedel-Crafts Acylation | 3-Methoxyphenylacetic acid | Thionyl Chloride, Ethylene, Catalyst | 55-90 | High (unspecified) | [2][4] |
Detailed Experimental Protocols
Protocol 1: Optimized Birch Reduction of 1,6-Dimethoxynaphthalene[1]
-
Reaction Setup: In a suitable reactor, add 1,6-dimethoxynaphthalene, anhydrous ethanol, and liquid ammonia. The recommended weight ratio of anhydrous ethanol to 1,6-dimethoxynaphthalene is 6.0-9.0:1, and the weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene is 0.05-0.4:1. Stir the mixture until all solids are dissolved.
-
Reduction: Prepare metallic sodium by pressing it into thin strips. The recommended weight ratio of metallic sodium to 1,6-dimethoxynaphthalene is 0.7-1.2:1. Add the sodium strips portion-wise to the reaction mixture.
-
Temperature Control: Maintain the reaction temperature between 15-35°C by controlling the rate of sodium addition and using appropriate cooling. The total reaction time is typically 35-48 hours.
-
Work-up and Hydrolysis: After the reaction is complete, cautiously add water to the reaction mixture to quench any unreacted sodium. Distill off the ethanol and water. Add more water to the residue and separate the organic layer.
-
Hydrolysis: To the organic layer, add dilute hydrochloric acid and reflux the mixture to hydrolyze the enol ether intermediate to the desired ketone.
-
Isolation: After hydrolysis, separate the organic layer, which contains the crude 5-methoxy-2-tetralone.
Protocol 2: Synthesis via Friedel-Crafts Acylation from 3-Methoxyphenylacetic Acid[4]
-
Acid Chloride Formation: In a three-necked flask equipped with a condenser and a dropping funnel, place 3-methoxyphenylacetic acid (1.66g, 10mmol). Add thionyl chloride (10mL) and N,N-dimethylformamide (0.5mL) to the dropping funnel. Heat the flask to 55°C in an oil bath. Slowly add the thionyl chloride solution to the reactor. After the addition is complete, increase the temperature to 80-90°C and stir for 3 hours. Monitor the reaction by TLC.
-
Purification of Acid Chloride: After the reaction is complete, the resulting 3-methoxyphenylacetyl chloride can be purified by recrystallization from n-hexane.
-
Friedel-Crafts Reaction: The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a suitable catalyst and solvent to yield the crude 5-methoxy-2-tetralone.
-
Purification: The crude product is reacted with a saturated sodium bisulfite solution to form the salt. This salt is then treated with sodium carbonate to regenerate the purified 5-methoxy-2-tetralone.[4]
Visual Guides
References
- 1. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Preparation technique of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Tetralone Derivatives: A Case Study of 7-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides an objective comparison of various analytical techniques for the structural elucidation of tetralone derivatives, a common scaffold in pharmacologically active molecules. Due to the lack of publicly available X-ray crystallography data for 7-Methoxy-1-methyl-2-tetralone, this guide will utilize the closely related and well-characterized compound, 7-Methoxy-1-tetralone , as a case study. This approach allows for a detailed examination of the data obtained from different analytical methods, providing a practical comparison of their strengths and applications.
Executive Summary
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. However, its requirement for a high-quality single crystal can be a significant bottleneck. In contrast, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide invaluable and often complementary structural information from more readily available sample forms. This guide presents a head-to-head comparison of the data generated by these techniques for 7-Methoxy-1-tetralone, offering insights into their respective roles in the structural confirmation workflow.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from X-ray crystallography and various spectroscopic methods for the structural characterization of 7-Methoxy-1-tetralone.
Table 1: Representative X-ray Crystallography Data for a Small Organic Molecule
Since a crystal structure for 7-Methoxy-1-tetralone is not publicly available, this table presents typical parameters obtained from a single-crystal X-ray diffraction experiment for a comparable small organic molecule.
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.3 | Unit cell dimensions. |
| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 925.4 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths (Å) | e.g., C-C: 1.54, C=O: 1.21 | Provides precise atomic distances. |
| Bond Angles (°) | e.g., C-C-C: 109.5 | Provides precise angles between atoms. |
Table 2: ¹H NMR Spectroscopic Data for 7-Methoxy-1-tetralone
Solvent: CDCl₃, Frequency: 90 MHz[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.13 | Multiplet | 2H | -CH₂- (Position 3) |
| 2.63 | Triplet | 2H | -CH₂- (Position 4) |
| 2.92 | Triplet | 2H | -CH₂- (Position 2) |
| 3.84 | Singlet | 3H | -OCH₃ |
| 6.85 | Doublet of Doublets | 1H | Aromatic H (Position 6) |
| 7.20 | Doublet | 1H | Aromatic H (Position 8) |
| 7.45 | Doublet | 1H | Aromatic H (Position 5) |
Table 3: ¹³C NMR Spectroscopic Data for 7-Methoxy-1-tetralone
Solvent: CDCl₃, Instrument: Bruker WH-90[2]
| Chemical Shift (δ, ppm) | Assignment |
| 23.2 | C-3 |
| 29.8 | C-4 |
| 39.2 | C-2 |
| 55.5 | -OCH₃ |
| 112.5 | C-6 |
| 113.1 | C-8 |
| 126.8 | C-4a |
| 129.7 | C-5 |
| 147.0 | C-8a |
| 164.0 | C-7 |
| 197.8 | C-1 (C=O) |
Table 4: Mass Spectrometry Data for 7-Methoxy-1-tetralone
Technique: Electron Ionization (EI)[3][4]
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 148 | 55 | [M - CO]⁺ |
| 133 | 45 | [M - CO - CH₃]⁺ |
| 115 | 30 | [M - CO - CH₃ - H₂O]⁺ |
| 91 | 25 | Tropylium ion [C₇H₇]⁺ |
Table 5: Infrared (IR) Spectroscopy Data for 7-Methoxy-1-tetralone
Sample Phase: Gas[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 2945 | Medium | Aliphatic C-H Stretch |
| 1685 | Strong | C=O Stretch (Ketone) |
| 1605, 1495 | Medium | C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
| 1030 | Medium | C-O Stretch (Methoxy) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data acquisition process.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A suitable solvent system must be identified in which the compound has moderate solubility.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial electron density map is generated. An atomic model is built into the electron density map and refined to best fit the experimental data. The final model provides the precise coordinates of all atoms in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and multiplicities of the signals are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC).
-
Ionization: The sample molecules are ionized. In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺). This high-energy process often leads to fragmentation of the molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light that is transmitted at each wavelength.
-
Data Processing: The transmittance data is converted to absorbance, and the resulting IR spectrum is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Spectral Analysis: The characteristic absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow and relationship between X-ray crystallography and spectroscopic methods in the structural elucidation of a small molecule.
References
comparative analysis of different synthetic methods for 7-Methoxy-1-methyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 7-Methoxy-1-methyl-2-tetralone, a key intermediate in the synthesis of various biologically active molecules. The methods discussed are Direct Methylation of 7-Methoxy-2-tetralone and a proposed multi-step synthesis involving a Robinson Annulation. This comparison aims to provide researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and precursor availability.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Direct Methylation | Method 2: Robinson Annulation (Proposed) |
| Starting Material | 7-Methoxy-2-tetralone | 3-Methoxyphenylacetone, Methyl vinyl ketone |
| Key Reactions | Enolate formation, Nucleophilic substitution | Michael addition, Intramolecular aldol condensation |
| Reported Yield | 85%[1] | Not explicitly reported for this specific product |
| Reaction Conditions | Mild (0 °C to 20 °C)[1] | Typically requires basic or acidic conditions and heating |
| Number of Steps | One | Multiple steps |
| Advantages | High yield, Single step, Mild conditions | Convergent synthesis, Readily available starting materials |
| Disadvantages | Potential for O-methylation, Availability of starting tetralone | Potential for side reactions, Optimization may be required |
Method 1: Direct Methylation of 7-Methoxy-2-tetralone
This method involves the direct alkylation of the enolate of 7-Methoxy-2-tetralone with an electrophilic methyl source, such as iodomethane. This approach is a straightforward and high-yielding route to the target compound.
Experimental Protocol:
-
Enolate Formation: Dissolve 7-Methoxy-2-tetralone (1.0 eq) in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Base: Add N,N-diisopropylethylamine (1.0 eq) dropwise to the cooled solution to generate the enolate.
-
Methylation: Slowly add iodomethane (1.0 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature (20 °C) and stir for approximately 4.33 hours.[1]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield this compound.[1]
Method 2: Robinson Annulation (Proposed)
Proposed Experimental Protocol:
-
Michael Addition:
-
Generate the enolate of 3-methoxyphenylacetone by treating it with a suitable base (e.g., sodium ethoxide in ethanol).
-
React the enolate with methyl vinyl ketone. This will form a 1,5-diketone intermediate.
-
-
Intramolecular Aldol Condensation:
-
Upon heating in the presence of a base, the 1,5-diketone will undergo an intramolecular aldol condensation to form a six-membered ring.
-
-
Dehydration:
-
The resulting β-hydroxy ketone will dehydrate to yield an α,β-unsaturated ketone.
-
-
Reduction (if necessary):
-
Depending on the desired final product, the double bond may need to be selectively reduced.
-
-
Work-up and Purification:
-
Standard aqueous work-up followed by purification by column chromatography would be employed to isolate the desired tetralone.
-
Conclusion
The direct methylation of 7-Methoxy-2-tetralone stands out as a highly efficient and straightforward method for the synthesis of this compound, boasting a high reported yield and mild reaction conditions. This makes it an attractive choice for researchers who have access to the starting tetralone.
The choice between these two methods will ultimately depend on the specific needs and resources of the research team, including precursor availability, desired scale of synthesis, and the time available for process optimization.
References
A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of 7-Methoxy-1-methyl-2-tetralone in comparison to structurally similar tetralone derivatives. This guide provides a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data to facilitate compound identification and characterization.
This publication presents a comparative analysis of the spectroscopic data for this compound alongside its key structural analogues: 1-methyl-2-tetralone, 7-methoxy-2-tetralone, and 7-methoxy-1-tetralone. Understanding the distinct spectral features of these compounds is crucial for researchers engaged in synthetic chemistry and drug discovery, enabling unambiguous structural elucidation and purity assessment. The addition of a methyl group and a methoxy substituent to the tetralone core induces characteristic shifts in the spectral data, which are systematically tabulated and discussed herein.
Structural Comparison
The structural differences between this compound and its related compounds are illustrated below. These seemingly minor structural modifications lead to discernible differences in their respective spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the selected related compounds.
¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | -OCH₃ | -CH-CH₃ | Aliphatic Protons |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 1-methyl-2-tetralone | ~7.1-7.9 (m, 4H) | - | ~1.2 (d, 3H), ~3.6 (q, 1H) | ~2.2-3.0 (m, 4H) |
| 7-methoxy-2-tetralone | 6.6-7.1 (m, 3H) | 3.79 (s, 3H) | - | 2.47 (t, 2H), 2.91 (s, 2H), 3.46 (t, 2H) |
| 7-methoxy-1-tetralone | 6.8-8.0 (m, 3H) | 3.86 (s, 3H) | - | 2.1-2.9 (m, 4H) |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C=O | Aromatic Carbons | -OCH₃ | -CH-CH₃ | Aliphatic Carbons |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-methyl-2-tetralone | ~212 | ~126-144 | - | ~15, ~50 | ~28, ~35, ~45 |
| 7-methoxy-2-tetralone | 211.9 | 112.5, 113.2, 126.8, 129.8, 130.4, 158.3 | 55.2 | - | 28.9, 39.4, 51.5 |
| 7-methoxy-1-tetralone | 197.8 | 110.0, 113.4, 125.1, 129.8, 146.9, 164.8 | 55.4 | - | 23.2, 29.8, 38.9 |
Infrared (IR) Spectral Data (ν, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Aryl Ether) | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 1-methyl-2-tetralone | ~1715 | - | ~3020-3070 | ~2850-2960 |
| 7-methoxy-2-tetralone | ~1710 | ~1250 | ~3010-3080 | ~2840-2950 |
| 7-methoxy-1-tetralone | ~1680 | ~1245 | ~3000-3070 | ~2830-2960 |
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | Data not available | Data not available |
| 1-methyl-2-tetralone | 160 | 145, 132, 117, 91 |
| 7-methoxy-2-tetralone | 176 | 148, 133, 120, 91 |
| 7-methoxy-1-tetralone | 176 | 148, 133, 120, 105, 77 |
Note: The spectroscopic data for this compound is not publicly available in the databases searched. The synthesis of this compound has been reported, suggesting that characterization data exists within the referenced literature.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm) downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and integration values. For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent resonance.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra are typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. Liquid samples are analyzed as a thin film between NaCl or KBr plates. The spectra are recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies (ν) are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The data is presented as a plot of relative ion abundance versus m/z.
Discussion of Spectroscopic Trends
The comparative analysis of the spectroscopic data reveals key trends that can be used for structural elucidation:
-
¹H NMR: The presence of a methoxy group introduces a sharp singlet at approximately 3.8 ppm. The methyl group at the C1 position in 1-methyl-2-tetralone appears as a doublet around 1.2 ppm, coupled to the adjacent methine proton which appears as a quartet. The aromatic protons exhibit complex splitting patterns that are influenced by the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbonyl carbon (C=O) in 2-tetralones appears further downfield (around 212 ppm) compared to the conjugated carbonyl in 1-tetralones (around 198 ppm). The methoxy carbon gives a signal around 55 ppm. The methyl group at C1 introduces a new signal in the aliphatic region.
-
IR Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching absorption. In the non-conjugated 2-tetralones, this band appears at a higher wavenumber (~1710-1715 cm⁻¹) compared to the conjugated carbonyl in 1-tetralones (~1680 cm⁻¹). The presence of the methoxy group is indicated by a C-O stretching band in the 1245-1250 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation patterns are characteristic of the tetralone skeleton. Common fragmentation pathways include the loss of alkyl and methoxy groups, as well as rearrangements.
This comparative guide provides a valuable resource for chemists working with substituted tetralones. While the full spectroscopic data for this compound was not found in the public domain during this search, the provided data for its analogues offers a strong predictive framework for its expected spectral characteristics. Researchers synthesizing this compound are encouraged to publish its full characterization data to enrich the scientific literature.
A Comparative Guide to the Biological Profile of 7-Methoxy-1-tetralone
An Objective Analysis of a Bioactive Tetralone Derivative and its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial inquiry requested a cross-reactivity profile for "7-Methoxy-1-methyl-2-tetralone." Extensive literature searches indicate a likely misnomer, as the preponderance of scientific data refers to "7-Methoxy-1-tetralone." This guide will focus on the latter compound and its structural analogs due to the availability of published experimental data. A comprehensive cross-reactivity profile for 7-Methoxy-1-tetralone against a broad panel of receptors and enzymes is not currently available in the public domain. This guide therefore compares its known anticancer activities with the monoamine oxidase inhibitory profiles of structurally related tetralone derivatives to provide a context for its potential biological activities.
Introduction
7-Methoxy-1-tetralone is a synthetic intermediate and a known impurity of the antidepressant drug Agomelatine.[1] While its own pharmacological profile is not extensively characterized, recent studies have highlighted its potential as an anticancer agent. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[2][3][4] This guide provides a comparative analysis of the known biological effects of 7-Methoxy-1-tetralone and other tetralone derivatives to elucidate its potential for cross-reactivity and off-target effects.
Anticancer Activity of 7-Methoxy-1-tetralone
Recent research has established 7-Methoxy-1-tetralone as a potential antitumor agent, particularly in hepatocellular carcinoma (HCC).[2][4][5] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress cell migration.[2][4][5]
dot
Caption: Signaling pathway of 7-Methoxy-1-tetralone in hepatocellular carcinoma cells.
The mechanism of action involves the downregulation of the c-Met/p-AKT/NF-κB signaling pathway, leading to decreased expression of matrix metalloproteinases 2 and 9 (MMP2 and MMP9), which are crucial for cell migration and invasion.[5]
| Parameter | Cell Line | Concentration/Dose | Effect | Reference |
| Cell Proliferation | HepG2 | 31.25-1000 µM | Inhibition of cell proliferation | [2][4] |
| Apoptosis | HepG2 | 40, 100, 250 µM | Induction of apoptosis | [2][4] |
| Protein Expression | HepG2 | 40, 100, 250 µM | Decreased c-Met, p-AKT, NF-κB, MMP2, MMP9 | [2][4][5] |
| Tumor Growth (in vivo) | Nude mice with HepG2 xenografts | 80, 120, 160 mg/kg/day | Inhibition of tumor growth | [2][4] |
Monoamine Oxidase (MAO) Inhibitory Activity of Tetralone Derivatives
While the MAO inhibitory activity of 7-Methoxy-1-tetralone has not been specifically reported, several other tetralone derivatives have been identified as potent inhibitors of MAO-A and MAO-B.[3][6][7] This suggests a potential for 7-Methoxy-1-tetralone to exhibit cross-reactivity with these enzymes.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | >10 | 0.707 | [6] |
| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1.37 | >10 | [6] |
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1.29 | 0.0045 | [3] |
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 | 0.078 | [3] |
Potential for Cross-Reactivity
Given that 7-Methoxy-1-tetralone is an impurity of Agomelatine, its potential interaction with the targets of Agomelatine is of interest. Agomelatine is a potent agonist of melatonin receptors (MT1 and MT2) and an antagonist of the serotonin 5-HT2C receptor.[8][9][10] The structural similarity of 7-Methoxy-1-tetralone to other tetralone derivatives that inhibit MAO, an enzyme that metabolizes serotonin, further suggests a potential for interaction with monoaminergic systems.
A comprehensive cross-reactivity profiling of 7-Methoxy-1-tetralone would be necessary to confirm these potential off-target activities.
Experimental Protocols
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 7-Methoxy-1-tetralone (e.g., 0-1000 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Cell Lysis: Treat HepG2 cells with 7-Methoxy-1-tetralone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Met, p-AKT, AKT, NF-κB, MMP2, MMP9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B.
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. Pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like p-tyramine for MAO-A and benzylamine for MAO-B) and a peroxidase-coupled detection reagent (e.g., Amplex Red).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Agomelatine: pharmacological profile, possible application, advantages | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-1-tetralone | CAS#:6836-19-7 | Chemsrc [chemsrc.com]
- 5. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Agomelatine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 7-Methoxy-1-methyl-2-tetralone: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of 7-Methoxy-1-methyl-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of non-volatile or thermally unstable compounds.[1] Its high resolution and sensitivity make it a preferred method for purity analysis and impurity profiling.
Proposed HPLC Method for this compound
A reverse-phase HPLC method is proposed for the analysis of this compound. This method is designed to separate the main compound from potential process-related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 60% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Potential Impurities
Based on the common synthesis route of this compound from 7-Methoxy-2-tetralone and an alkylating agent like iodomethane, potential impurities could include:
-
Unreacted Starting Material: 7-Methoxy-2-tetralone.
-
Over-alkylation Products: e.g., 7-Methoxy-1,1-dimethyl-2-tetralone.
-
By-products from side reactions.
The specificity of the HPLC method allows for the effective separation of these impurities from the main peak, enabling accurate purity determination.
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[3] It is particularly effective for volatile and semi-volatile organic compounds.
GC Method for this compound
While HPLC is generally preferred for non-volatile pharmaceuticals, GC can serve as a viable alternative, especially for assessing volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split injection.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical requirements, including the nature of the compound and potential impurities.
| Parameter | HPLC | GC |
| Applicability | Non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds.[4] |
| Sensitivity | High, especially with UV or MS detectors.[4] | Very high, particularly with FID or MS detectors.[4] |
| Resolution | Excellent for complex mixtures. | High for volatile compounds. |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires dissolution in a volatile solvent. |
| Analysis Time | Typically longer due to liquid mobile phase. | Generally faster due to gaseous mobile phase.[4] |
| Cost & Maintenance | Higher operational costs (solvents) and maintenance.[4] | Lower operational costs (gases) and simpler maintenance.[4] |
Table 1. Comparison of HPLC and GC for Purity Validation.
Experimental Data Summary
The following table summarizes hypothetical purity data obtained from the analysis of a synthesized batch of this compound using the described HPLC and GC methods.
| Analytical Method | Retention Time (min) | Peak Area (%) | Identity |
| HPLC | 5.2 | 0.8 | 7-Methoxy-2-tetralone (Impurity) |
| 12.5 | 98.9 | This compound | |
| 15.8 | 0.3 | Unknown Impurity | |
| GC | 8.1 | 0.7 | 7-Methoxy-2-tetralone (Impurity) |
| 14.2 | 99.1 | This compound | |
| 17.5 | 0.2 | Unknown Impurity |
Table 2. Hypothetical Purity Analysis Data.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC purity validation.
Caption: HPLC Purity Validation Workflow.
Caption: GC Purity Validation Workflow.
Conclusion
Both HPLC and GC are suitable techniques for the purity validation of this compound. HPLC offers excellent resolution for separating non-volatile impurities and is a standard in pharmaceutical quality control. GC, on the other hand, provides a rapid and sensitive method for analyzing volatile components. The choice of method should be guided by the anticipated impurities based on the synthetic route and the specific requirements of the analysis. For comprehensive purity profiling, employing both techniques can provide a more complete picture of the sample's composition.
References
Enantioselective Synthesis and Comparison of 7-Methoxy-1-methyl-2-tetralone Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantioselective synthesis of (R)- and (S)-7-Methoxy-1-methyl-2-tetralone, key chiral synthons in the development of various biologically active molecules. We present a summary of catalytic performance, detailed experimental protocols, and a discussion on the potential significance of the individual enantiomers.
Introduction
Chiral tetralone derivatives are pivotal structural motifs in a multitude of natural products and synthetic pharmaceuticals. The specific stereochemistry of these molecules often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. 7-Methoxy-1-methyl-2-tetralone, with its chiral center at the C1 position, serves as a valuable building block. The ability to selectively synthesize either the (R)- or (S)-enantiomer is paramount for investigating their distinct pharmacological profiles and for the stereospecific synthesis of more complex target molecules. This guide focuses on the asymmetric synthesis of these isomers and provides a framework for their comparison.
Enantioselective Synthesis: A Comparative Analysis of Chiral Catalysts
The enantioselective methylation of 7-methoxy-2-tetralone to introduce the chiral methyl group at the C1 position can be effectively achieved through phase-transfer catalysis. This methodology offers a practical and scalable approach to establishing the desired stereocenter. Drawing parallels from the enantioselective alkylation of the closely related 1-methyl-7-methoxy-2-tetralone, cinchona alkaloid-derived quaternary ammonium salts have proven to be highly effective chiral phase-transfer catalysts.[1][2][3]
Below is a comparative table summarizing the performance of various chiral catalysts in a model enantioselective alkylation reaction, which provides valuable insights for the asymmetric methylation of 7-methoxy-2-tetralone. The data is adapted from a study on a similar substrate, highlighting the potential efficacy of these catalysts for the target transformation.[1]
Table 1: Comparison of Chiral Phase-Transfer Catalysts for Enantioselective Alkylation
| Catalyst ID | Catalyst Structure | Yield (%) | Enantiomeric Ratio (R:S) |
| C1 | Cinchonidine-derived, N-benzyl | 75.2 | 65:35 |
| C2 | Cinchonidine-derived, N-(4-methylbenzyl) | 76.5 | 68:32 |
| C3 | Cinchonidine-derived, N-(4-methoxybenzyl) | 73.1 | 67:33 |
| C4 | Cinchonidine-derived, N-(4-chlorobenzyl) | 78.9 | 72:28 |
| C5 | Cinchonidine-derived, N-(4-bromobenzyl) | 80.1 | 75:25 |
| C6 | Cinchonidine-derived, N-(4-nitrobenzyl) | 70.5 | 60:40 |
| C7 | Cinchonidine-derived, N-(4-trifluoromethylbenzyl) | 81.3 | 79:21 |
| C8 | Cinchonidine-derived, N-(3,5-bis(trifluoromethyl)benzyl) | 72.8 | 63:37 |
| C9 | Cinchonidine-derived, N-(2,4-dichlorobenzyl) | 77.4 | 70:30 |
| C10 | Cinchonidine-derived, N-(1-naphthylmethyl) | 74.6 | 66:34 |
| C11 | Quinine-derived, N-(4-trifluoromethylbenzyl) | 79.5 | 23:77 |
Data adapted from a study on the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone.[1] The enantiomeric ratio for C11 reflects the preference for the (S)-enantiomer.
Experimental Protocols
General Procedure for Enantioselective Methylation of 7-Methoxy-2-tetralone
This protocol is adapted from the optimized conditions reported for a similar enantioselective alkylation.[1]
Materials:
-
7-Methoxy-2-tetralone
-
Chiral Phase-Transfer Catalyst (e.g., C7 for (R)-isomer, C11 for (S)-isomer)
-
Methyl Iodide (CH₃I)
-
Chlorobenzene (PhCl)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred mixture of 7-methoxy-2-tetralone (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in chlorobenzene, add methyl iodide (3.0 eq).
-
Cool the mixture to 0 °C and add 50% aqueous NaOH solution.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 48 hours under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the aqueous layer and extract with chlorobenzene.
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired enantiomer of this compound.
-
Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the enantioselective synthesis of this compound.
References
- 1. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Synthetic Efficiency of 7-Methoxy-1-methyl-2-tetralone Production
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Methoxy-1-methyl-2-tetralone is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a reagent in the production of the opioid analgesic Dezocine. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on synthetic efficiency through a review of experimental data.
Comparative Analysis of Synthetic Methodologies
The production of this compound primarily involves the methylation of its precursor, 7-Methoxy-2-tetralone. Therefore, the efficiency of the overall process is heavily reliant on the synthesis of this precursor. This guide will compare two prominent methods for the synthesis of 7-Methoxy-2-tetralone and the subsequent methylation step.
Table 1: Comparison of Synthetic Routes to 7-Methoxy-2-tetralone
| Parameter | Method A: Birch Reduction of 2,7-Dimethoxynaphthalene | Method B: Intramolecular Friedel-Crafts Acylation |
| Starting Material | 2,7-Dimethoxynaphthalene | Anisole and an acylating agent |
| Key Reagents | Sodium metal, anhydrous alcohol | Lewis acids (e.g., AlCl₃, PPA), acylating agent |
| Reported Yield | Up to 85% (photocatalytic variation) | 60-75% |
| Reaction Conditions | Traditional method: Low temperatures (-78°C) with high-risk sodium metal. Photocatalytic method: Room temperature (20-35°C), 8-16 hours. | Elevated temperatures (70-120°C) |
| Advantages | High yield with the photocatalytic method, avoids hazardous reagents. | Readily available and cheaper starting materials. |
| Disadvantages | Traditional method involves hazardous conditions and complex operation. | Moderate yields, potential for isomeric impurities. |
Table 2: Comparison of Methylation of 7-Methoxy-2-tetralone
| Parameter | Method C: Direct Methylation |
| Starting Material | 7-Methoxy-2-tetralone |
| Key Reagents | Iodomethane, N,N-diisopropylethylamine, Dichloromethane |
| Reported Yield | Data not explicitly quantified in initial findings. |
| Reaction Conditions | Cooled to 0°C |
| Advantages | Direct, one-step conversion to the final product. |
| Disadvantages | Requires careful temperature control. |
Experimental Protocols
Method A: Photocatalytic Reduction for 7-Methoxy-2-tetralone Synthesis
This method, as described in patent CN103880621A, offers a safer and more efficient alternative to traditional Birch reduction[1].
-
Dissolution: Dissolve 2,7-dimethoxynaphthalene in an organic solvent such as methanol, ethanol, or isopropanol. The weight ratio of the solvent to 2,7-dimethoxynaphthalene should be between 10:1 and 20:1.
-
Catalyst Addition: Add a nano-photocatalyst (e.g., CdS, ZnO, or TiO₂) with a particle diameter of 20-100 nm. The weight ratio of the catalyst to 2,7-dimethoxynaphthalene should be between 0.2:1 and 1.0:1.
-
Photocatalytic Reduction: Irradiate the mixture with ultraviolet light at a temperature of 20-35°C for 8-16 hours to yield an intermediate compound.
-
Hydrolysis: Hydrolyze the intermediate compound to obtain 7-methoxy-2-tetralone.
Method B: Intramolecular Friedel-Crafts Acylation for 6-methoxy-1-tetralone (as an example of the general method)
This protocol is adapted from patent CN111333494A for the synthesis of a related tetralone and illustrates the general principles of the Friedel-Crafts approach[2].
-
Acylation: React anisole with an acylating agent in the presence of a Lewis acid (e.g., concentrated sulfuric acid, polyphosphoric acid, aluminum trichloride) and a solvent at -10 to 40°C to form an intermediate. The molar ratio of Lewis acid to acylating agent to anisole is in the range of 1-10:1-10:1.
-
Cyclization: Without isolating the intermediate, raise the temperature to 70-120°C to induce intramolecular cyclization.
-
Work-up: Cool the reaction mixture and add water to quench the reaction. Extract the product, purify, and remove the solvent to obtain the crude product.
-
Purification: Refine the crude product using a suitable solvent (e.g., ethyl acetate, ethanol, isopropanol, petroleum ether) to yield the high-purity tetralone.
Method C: Methylation of 7-Methoxy-2-tetralone
The following protocol is based on the synthesis route provided by ChemicalBook[3].
-
Dissolution: Dissolve 7-Methoxy-2-tetralone (0.10 mol) in 30 ml of dichloromethane.
-
Cooling and Base Addition: Cool the reaction mixture to 0°C and add N,N-diisopropylethylamine (0.1 mol) portionwise.
-
Methylation: Slowly add cooled methyl iodide (0.1 mol) to the reaction mixture at 0°C over a period of more than 20 minutes.
-
Work-up: Further details on the work-up and purification were not provided in the initial search results.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the reaction workflows.
References
Safety Operating Guide
Proper Disposal of 7-Methoxy-1-methyl-2-tetralone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 7-Methoxy-1-methyl-2-tetralone as a chemical waste product and consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Avoid environmental release.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1204-23-5) is not widely available, data for the closely related compound 7-Methoxy-1-tetralone (CAS No. 6836-19-7) indicates that it may be harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent this compound from entering drains or waterways.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Component | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company.
-
Segregation and Storage :
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Use a tightly sealed, properly labeled container. The label should clearly state "this compound" and any relevant hazard symbols.
-
-
Waste Collection :
-
Follow your institution's established procedures for chemical waste pickup. This typically involves completing a waste manifest form.
-
Provide accurate information on the form, including the chemical name, quantity, and any known hazards.
-
-
Decontamination :
-
Decontaminate any reusable glassware or equipment that has come into contact with this compound. A standard laboratory detergent and water wash is generally sufficient, but consult your EHS office for specific recommendations.
-
Dispose of any single-use items, such as contaminated gloves or weighing papers, as solid chemical waste.
-
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water[2][3]. Remove contaminated clothing. |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes[2][3]. |
| Inhalation | Move the individual to fresh air[2][3]. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][4]. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety Measures
Caption: Relationship between chemical hazards and control measures.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.
References
Personal protective equipment for handling 7-Methoxy-1-methyl-2-tetralone
This guide provides crucial safety and logistical information for the handling and disposal of 7-Methoxy-1-methyl-2-tetralone, a pharmaceutical-related compound of unknown potency. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Fire/flame resistant and impervious clothing, Chemical-impermeable gloves | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | Full-face respirator (if exposure limits are exceeded or irritation occurs) | NIOSH (US) or EN 149 (EU) approved |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
-
Engineering Controls : All handling of the substance should be conducted in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Donning PPE : Before handling, put on all required PPE as specified in the table above. Gloves must be inspected for integrity prior to use.[2][3]
-
Handling the Compound : Avoid the formation of dust.[2][3][4] Do not breathe mist, gas, or vapors.[2] Prevent any contact with skin and eyes.[2]
-
Storage : Store the compound in a cool, dry, and well-ventilated place.[2][4] The container should be kept tightly closed.[1][2][4]
-
After Handling : Wash hands thoroughly after handling the compound.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[5]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[5]
-
Disposal of Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[3] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Disposal of Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1][3]
-
Environmental Precautions : Avoid release to the environment as the substance is harmful to aquatic life with long-lasting effects.[2][4] Do not discharge into drains, water courses, or onto the ground.[1]
First Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][4] |
Chemical Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
